Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate
Description
BenchChem offers high-quality Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-2-11-8(10)7-5-3-9-4-6(5)7/h5-7,9H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLYQBDZAXNIXQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2C1CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101200527 | |
| Record name | 3-Azabicyclo[3.1.0]hexane-6-carboxylic acid, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101200527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179236-79-4 | |
| Record name | 3-Azabicyclo[3.1.0]hexane-6-carboxylic acid, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=179236-79-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Azabicyclo[3.1.0]hexane-6-carboxylic acid, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101200527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Characterization of Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 3-Azabicyclo[3.1.0]hexane Scaffold
The 3-azabicyclo[3.1.0]hexane framework is a cornerstone in modern medicinal chemistry, recognized as a key structural feature in a wide array of biologically active natural products, drugs, and agrochemicals.[1][2] Its rigid, three-dimensional structure allows for the precise orientation of pharmacophores, making it an invaluable scaffold in drug discovery.[1] Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate, as a functionalized derivative, serves as a critical intermediate in the synthesis of more complex molecules.[1][3] A thorough understanding of its physicochemical properties, including its melting or boiling point, is fundamental for its purification, handling, and subsequent synthetic transformations. This guide provides a comprehensive exploration of the determination of these properties, grounded in the principles of chemical synthesis and physical organic chemistry.
Synthesis and Stereoisomerism: A Critical Prelude to Physical Characterization
Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate is typically synthesized via the cyclopropanation of an N-protected 2,5-dihydropyrrole with ethyl diazoacetate.[1] The choice of catalyst and reaction conditions can stereoselectively yield either the exo- or endo-isomer.[1] This stereochemical distinction is paramount, as the spatial arrangement of the ethyl carboxylate group relative to the bicyclic system can significantly influence the molecule's packing in the solid state and its intermolecular interactions, thereby affecting its physical properties.
The Question of a Melting Point: Predicting the Physical State
A common inquiry for a synthesized organic compound is its melting point. However, for Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate, it is crucial to first address a more fundamental question: is it a solid or a liquid at ambient temperature?
Several lines of evidence suggest that the title compound is likely a liquid:
-
Related Unsubstituted Esters: A patent describing the synthesis of a related bicyclic ester characterizes the product as a "liquid film" by infrared spectroscopy, strongly indicating it is an oil.[4]
-
N-Protected Analogues: The N-Boc protected version of the title compound, tert-butyl 6-(ethoxycarbonyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate, is described with a boiling point of 322 °C, which is characteristic of a liquid.[5] The addition of the bulky tert-butoxycarbonyl (Boc) group increases the molecular weight and would be expected to raise the boiling point relative to the unprotected parent compound.
-
General Trends: Small, non-ionic organic molecules with some flexibility and moderate polarity, without strong intermolecular forces like the hydrogen bonding seen in carboxylic acids, are often liquids at room temperature.
In contrast, related compounds with features that promote strong intermolecular interactions are solids with high melting points. For instance, cis-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has a high melting point of 252-256 °C, a consequence of the strong ionic interactions in its zwitterionic (amino acid) structure. The presence of a benzyl group and two oxo groups in (1R,5R,6R)-Ethyl 3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate leads to a solid with a melting point of 105 °C.[6]
Therefore, a prudent researcher should anticipate that Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate is likely a liquid and prepare to characterize it by its boiling point.
Experimental Protocols for Physicochemical Characterization
The following protocols are designed to guide a researcher in the comprehensive characterization of Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate, from purification to the determination of its key physical constants.
Purification of the Ester
Accurate determination of physical properties necessitates a pure sample. Impurities can depress and broaden a melting point range or alter a boiling point.
Step-by-Step Protocol:
-
Initial Extraction: Following synthesis, quench the reaction mixture and extract the crude ester into an organic solvent like ethyl acetate or dichloromethane.
-
Aqueous Wash: Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate to remove any acidic impurities, followed by a wash with brine to reduce the water content.
-
Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Chromatographic Purification: If necessary, purify the crude ester by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Final Solvent Removal: After chromatography, thoroughly remove all traces of eluent under high vacuum.
Causality Behind Experimental Choices:
-
The bicarbonate wash is a mild base that will deprotonate and solubilize any unreacted carboxylic acids into the aqueous layer, a common impurity in ester synthesis.
-
Drying the organic phase is crucial before solvent removal to prevent water from contaminating the final product.
-
Column chromatography is the standard method for separating the desired ester from unreacted starting materials, byproducts, and any isomeric impurities.
Melting Point Determination (for Solids)
Should the purified compound be a solid, its melting point can be determined as follows:
Step-by-Step Protocol:
-
Sample Preparation: Place a small amount of the finely powdered, dry solid into a capillary tube, and pack it down to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube in a melting point apparatus.
-
Approximate Melting Point: Heat the sample rapidly to get a rough estimate of the melting point.
-
Accurate Melting Point: Allow the apparatus to cool, then repeat the measurement with a fresh sample, heating slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.
-
Record the Range: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. A pure compound will have a sharp melting range of 1-2 °C.
Self-Validating System:
The sharpness of the melting range is an indicator of purity. A broad melting range suggests the presence of impurities, which would necessitate further purification.
Boiling Point Determination (for Liquids)
If the compound is a liquid, its boiling point should be determined. For high-boiling liquids, distillation under reduced pressure is recommended to prevent decomposition.
Step-by-Step Protocol:
-
Apparatus Setup: Assemble a simple or fractional distillation apparatus. For small quantities, a Hickman still can be used.
-
Heating: Heat the liquid in the distillation flask using a heating mantle and a stir bar to ensure smooth boiling.
-
Record the Boiling Point: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure, and a steady stream of distillate is collected. Record the temperature range over which the liquid distills.
-
Vacuum Distillation (if necessary): If the liquid has a high boiling point (e.g., >150 °C at atmospheric pressure), connect the distillation apparatus to a vacuum pump. The reduced pressure will lower the boiling point. Record both the boiling point and the pressure at which it was measured.
Causality Behind Experimental Choices:
-
A stir bar is essential to prevent "bumping" (sudden, violent boiling) by providing nucleation sites for bubble formation.
-
Vacuum distillation is employed for thermally sensitive compounds or those with very high boiling points to avoid decomposition at elevated temperatures.
Data Presentation: Comparative Analysis of Related Compounds
To provide context for the expected physical properties of Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate, the following table summarizes the melting and boiling points of related compounds.
| Compound Name | Structure | Melting Point (°C) | Boiling Point (°C) |
| cis-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid | 252-256 | N/A | |
| 2-Azabicyclo[3.1.0]hexane-3-carbonitrile[7] | 205-206 | N/A | |
| (1R,5R,6R)-Ethyl 3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate[6] | 105 | N/A | |
| tert-Butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate[8] | 45-47 | 275 | |
| 3-tert-Butyl 6-ethyl 3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate[5] | N/A | 322 |
Visualization of Experimental Workflows
Purification Workflow
Caption: Decision-making process for characterizing the physical properties of the title compound.
Conclusion
While a specific melting point for Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate is not readily found in the literature, a systematic analysis of related compounds and general chemical principles strongly suggests it is a liquid at room temperature. This guide provides researchers with a robust framework for the synthesis, purification, and, most importantly, the correct physicochemical characterization of this valuable synthetic intermediate. By following these protocols, scientists can ensure the quality of their material and the reliability of their subsequent research, whether in academic discovery or the development of new therapeutics.
References
- Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. (2024). Organic Letters.
- Stereoselective Synthesis of Either Exo- or Endo- 3‑Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)
-
Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride | C8H14ClNO2. (n.d.). PubChem. Retrieved from [Link]
- Derivatives of 3-azabicyclo(3.1.0)hexane and a process for their preparation. (n.d.). Google Patents.
- Stereoselective Synthesis of Either Exo- or Endo- 3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings | Request PDF. (2025).
- Method for making 2-azabicyclo-[3.3.0]-octane-3-carboxylic acids. (n.d.). Google Patents.
- 2-Azabicyclo [ 3.1.0 ] hexane - 3-carbonitrile compound, pharmaceutical composition and use thereof. (n.d.). Google Patents.
- Process for the preparation of 6, 6-dimethyl-3-azabicyclo-[3.1.0]-hexane compounds and enantiomeric salts thereof. (n.d.). Google Patents.
-
(1R,5S,6r)-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]
-
Ethyl (1R,3S,5R)-N-Boc-2-azabicyclo[3.1.0]hexane-3-carboxylate. (n.d.). Accela ChemBio Inc. Retrieved from [Link]
- Derivatives of 2-azabicyclo[3.1.0]hexane-3- carboxylic acid, a .... (n.d.).
- Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride .... (n.d.). Sigma-Aldrich.
- Synthesis of 3-Azabicyclo[3.1.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Ethyl endo-3-Boc-3-azabicyclo-[3.1.0]hexane-6-carboxylate | 827599-20-2 [amp.chemicalbook.com]
- 3. WO2007075790A1 - Process for the preparation of 6, 6-dimethyl-3-azabicyclo-[3.1.0]-hexane compounds and enantiomeric salts thereof - Google Patents [patents.google.com]
- 4. EP0007652A1 - Derivatives of 3-azabicyclo(3.1.0)hexane and a process for their preparation - Google Patents [patents.google.com]
- 5. echemi.com [echemi.com]
- 6. CAS 134575-06-7: Ethyl (1α,5α,6α)-2,4-dioxo-3-(phenylmethy… [cymitquimica.com]
- 7. CZ304355B6 - 2-Azabicyclo [3.1.0]hexane-3-carbonitrile compound, pharmaceutical composition and use thereof - Google Patents [patents.google.com]
- 8. 3-Azabicyclo[3.1.0]hexane-3-carboxylicacid,6-amino-,1,1-dimethylethylester, | 273206-92-1 [chemicalbook.com]
An In-depth Technical Guide to the ¹H NMR Chemical Shifts of Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the ¹H NMR chemical shifts for ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate, a valuable scaffold in medicinal chemistry. Understanding the intricacies of its proton NMR spectrum is crucial for confirming its synthesis, determining stereochemistry, and ensuring the purity of this important building block.
Introduction: The Structural Significance of the 3-Azabicyclo[3.1.0]hexane Core
The 3-azabicyclo[3.1.0]hexane framework is a conformationally constrained piperidine analog that has garnered significant interest in drug discovery.[1] Its rigid structure allows for the precise orientation of substituents in three-dimensional space, making it a valuable component in the design of ligands for various biological targets. Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate, in particular, serves as a key intermediate in the synthesis of a range of bioactive molecules.[2][3]
The stereochemistry of the ester group at the C6 position, being either exo (pointing away from the five-membered ring) or endo (pointing towards the five-membered ring), plays a pivotal role in defining the overall shape of the molecule and, consequently, its biological activity. ¹H NMR spectroscopy is the most powerful tool for elucidating this critical stereochemical feature.
Understanding the ¹H NMR Spectrum: A Proton-by-Proton Analysis
The ¹H NMR spectrum of ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate is characterized by a set of distinct signals corresponding to the protons of the bicyclic core and the ethyl ester group. The chemical shifts and coupling constants of these protons are highly dependent on their spatial relationships and the overall conformation of the bicyclic system.
Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)
| Proton | Predicted Chemical Shift (ppm) - exo Isomer | Predicted Chemical Shift (ppm) - endo Isomer | Multiplicity | Key Influencing Factors |
| H1, H5 (Bridgehead) | ~2.0 - 2.5 | ~1.8 - 2.3 | m | Ring strain, stereochemistry of the ester |
| H6 (Cyclopropyl) | ~1.5 - 1.8 | ~1.0 - 1.3 | t | Anisotropic effect of the C-N and C-C bonds |
| H2, H4 (Pyrrolidine) | ~3.0 - 3.5 (axial) / ~2.8 - 3.2 (equatorial) | ~3.0 - 3.5 (axial) / ~2.8 - 3.2 (equatorial) | m | Dihedral angles, proximity to the nitrogen atom |
| -OCH₂CH₃ | ~4.1 | ~4.1 | q | Standard ethyl ester chemical shift |
| -OCH₂CH₃ | ~1.2 | ~1.2 | t | Standard ethyl ester chemical shift |
| NH | Variable | Variable | br s | Solvent and concentration dependent |
Note: These are predicted values and may vary depending on the specific experimental conditions.
The Causality Behind the Chemical Shifts: Key Physicochemical Principles
Several factors contribute to the observed chemical shifts in the ¹H NMR spectrum of ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate:
-
Ring Strain and Conformation: The bicyclo[3.1.0]hexane system is inherently strained, which influences the hybridization of the carbon atoms and, consequently, the shielding of the attached protons. The five-membered pyrrolidine ring can adopt different conformations, such as a boat or chair form, which affects the dihedral angles between adjacent protons and their coupling constants.[4]
-
Anisotropic Effects: The cyclopropane ring and the carbonyl group of the ester create regions of magnetic anisotropy. Protons situated in the shielding or deshielding cones of these functional groups will experience upfield or downfield shifts, respectively. This effect is particularly important for distinguishing between the exo and endo isomers, as the spatial relationship between the ester group and the bicyclic protons is different in each case.
-
Inductive Effects: The electronegative nitrogen atom in the pyrrolidine ring withdraws electron density from the neighboring protons (H2 and H4), causing them to be deshielded and appear at a lower field.
Experimental Protocol for ¹H NMR Analysis
A detailed and validated protocol is essential for obtaining high-quality and reproducible ¹H NMR spectra.
1. Sample Preparation:
-
Weigh accurately approximately 5-10 mg of ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Set the spectral width to cover the range of -1 to 10 ppm.
-
Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Process the data with an exponential line broadening of 0.3 Hz.
3. Advanced NMR Techniques for Structural Elucidation:
To unambiguously assign all proton signals and confirm the stereochemistry, the following 2D NMR experiments are recommended:
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons (protons on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range couplings between protons and carbons (2-3 bonds away).
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, which is critical for determining the exo or endo stereochemistry of the ester group.
Visualizing the Molecular Structure and Proton Assignments
The following diagram illustrates the structure of ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate with the proton numbering scheme.
Caption: Molecular structure of ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate.
Conclusion and Future Outlook
A thorough understanding of the ¹H NMR spectrum of ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate is indispensable for chemists working with this versatile building block. The interplay of ring strain, conformation, and the anisotropic effects of the functional groups results in a complex but interpretable spectrum. By employing a combination of 1D and 2D NMR techniques, researchers can confidently determine the structure and stereochemistry of their synthesized compounds, ensuring the integrity of their subsequent research and development efforts. Further studies, including computational predictions of NMR parameters and the isolation and full characterization of both exo and endo isomers, would provide a more complete and invaluable dataset for the scientific community.
References
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. kemix.com.au [kemix.com.au]
FTIR Spectrum Analysis of Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate: A Guide to Structural Elucidation and Quality Control
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-azabicyclo[3.1.0]hexane scaffold is a privileged structural motif in modern medicinal chemistry, forming the core of numerous pharmacologically active agents, including dipeptidyl peptidase-IV (DPP-IV) inhibitors and dopamine D3 receptor modulators.[1][2] Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate is a key intermediate and building block in the synthesis of these complex molecules.[3][4] Its precise structural integrity is paramount for ensuring the desired stereochemistry, purity, and efficacy of the final drug substance. Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive, and highly informative method for the structural confirmation and quality assessment of this crucial intermediate. This guide provides an in-depth analysis of the expected FTIR spectrum, a detailed protocol for data acquisition using Attenuated Total Reflectance (ATR), and a systematic approach to spectral interpretation for professionals in pharmaceutical research and development.
The Strategic Importance of Vibrational Spectroscopy
In drug development, the unambiguous confirmation of a molecule's chemical structure is a non-negotiable cornerstone of regulatory compliance and scientific rigor. While techniques like NMR and Mass Spectrometry provide detailed connectivity and molecular weight information, FTIR spectroscopy excels at identifying the specific functional groups present within a molecule.[5] By measuring the absorption of infrared radiation as it excites molecular vibrations, FTIR generates a unique spectral "fingerprint."[6] For a molecule like Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate, this fingerprint allows for the simultaneous verification of its defining features: the secondary amine, the ethyl ester, and the conformationally rigid, strained bicyclic core.
Deconstructing the Molecular Structure for FTIR Analysis
To predict and interpret the FTIR spectrum, we must first dissect the molecule into its constituent parts, each with characteristic vibrational modes.
Caption: Figure 1: Key Functional Groups for FTIR Analysis
The molecule's vibrational signature is a composite of signals from:
-
The Ester Group: The carbonyl (C=O) stretch is one of the most intense and reliable peaks in an IR spectrum. The C-O single bond stretches also provide valuable information.
-
The Secondary Amine: The N-H bond within the five-membered ring has characteristic stretching and bending vibrations. Its ability to participate in hydrogen bonding can influence peak position and shape.
-
The Cyclopropane Ring: This strained three-membered ring is a unique feature. The C-H bonds on this ring vibrate at a higher frequency than typical aliphatic C-H bonds due to increased s-character in the C-H bonds.[7][8]
-
Aliphatic Moieties: The ethyl group and the CH/CH₂ groups of the bicyclic system contribute to the C-H stretching and bending regions of the spectrum.
Predicted FTIR Absorption Bands
The following table summarizes the expected vibrational frequencies for Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate. This data serves as a predictive framework for interpreting the experimental spectrum.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity/Characteristics |
| Secondary Amine | N-H Stretch | 3350 - 3310 | Weak to medium, single peak[9] |
| N-H Wag | 910 - 665 | Strong, often broad[9] | |
| Cyclopropane | C-H Stretch | 3080 - 3040 | Medium, sharp[5][8] |
| Skeletal Vibration | 1020 - 1000 | Medium[8] | |
| Aliphatic Groups | C-H Stretch (CH₃, CH₂) | 2980 - 2850 | Strong, multiple peaks |
| C-H Bend (CH₂) | ~1465 | Medium | |
| C-H Bend (CH₃) | ~1450 and ~1375 | Medium | |
| Ester Group | C=O Stretch | 1750 - 1735 | Very Strong, sharp[10] |
| C-O Stretch | 1300 - 1000 | Two or more bands, strong[10] | |
| C-N Stretch | 1250 - 1020 | Medium to weak[9] |
Experimental Protocol: ATR-FTIR Spectrum Acquisition
Attenuated Total Reflectance (ATR) is the preferred method for this analysis due to its simplicity, speed, and minimal sample preparation requirements, making it ideal for both solids and liquids.[11][12][13]
Objective: To obtain a high-quality, reproducible FTIR spectrum of Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate for structural verification.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond ATR accessory.
Caption: Figure 2: ATR-FTIR Measurement Workflow
Step-by-Step Methodology:
-
Instrument and Accessory Preparation:
-
Causality: The ATR crystal surface must be impeccably clean to prevent spectral contamination from previous samples or cleaning solvents.
-
Action: Gently wipe the diamond crystal surface with a lint-free swab dampened with a volatile solvent like isopropanol. Allow the solvent to fully evaporate.
-
-
Background Collection:
-
Causality: The ambient atmosphere contains IR-active molecules (CO₂, H₂O). A background scan measures their signature, which is then automatically subtracted from the sample spectrum to yield a pure spectrum of the analyte.[6]
-
Action: With the clean, empty ATR accessory in place, initiate a background scan using the instrument's software. This should be performed before each new sample or after a significant time lapse.
-
-
Sample Application:
-
Causality: Only the portion of the sample in direct contact with the ATR crystal is measured. A representative sample must be applied to the center of the crystal.[14]
-
Action: Place a small amount of the Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate sample (a few milligrams of solid or a single drop of liquid) directly onto the center of the diamond crystal.
-
-
Pressure Application:
-
Causality: For solid samples, applying pressure is crucial to maximize the contact area between the sample and the crystal surface. Good contact is essential for achieving a strong, high-quality signal.[15]
-
Action: Lower the integrated press arm and apply consistent pressure to the sample.
-
-
Spectral Data Collection:
-
Causality: Signal-to-noise ratio is improved by co-adding multiple scans. A resolution of 4 cm⁻¹ is standard for routine analysis, balancing detail with acquisition speed.
-
Action: Initiate the sample scan. A typical setting is 32 co-added scans over the range of 4000–400 cm⁻¹ at a spectral resolution of 4 cm⁻¹.
-
-
Cleaning and Data Processing:
-
Causality: Proper cleaning prevents cross-contamination. Baseline correction and normalization are common processing steps to improve the presentation and comparability of spectra.
-
Action: Retract the press arm, remove the bulk of the sample, and clean the crystal as described in Step 1. Process the collected spectrum using the instrument software.
-
Spectral Interpretation: A Guided Walkthrough
Interpreting the spectrum is a systematic process of correlating the observed absorption bands with the predicted vibrations from Section 3.
-
High-Frequency Region (>2500 cm⁻¹):
-
Look for a single, relatively weak peak around 3330 cm⁻¹ . This is the characteristic N-H stretch of the secondary amine. Its presence confirms the integrity of the azabicyclo ring system.
-
Identify a sharp peak or small group of peaks just above 3000 cm⁻¹, specifically in the 3080-3040 cm⁻¹ range. This is a key indicator of the C-H bonds on the cyclopropane ring , distinguishing them from standard aliphatic C-H stretches.[8]
-
Observe the strong, sharp peaks between 2980 cm⁻¹ and 2850 cm⁻¹ . These are the expected aliphatic C-H stretching vibrations from the ethyl group and the hexane framework.
-
-
Carbonyl Region (1800 - 1700 cm⁻¹):
-
The most prominent peak in the entire spectrum should appear here. Expect a very strong, sharp absorption band between 1750-1735 cm⁻¹ , which is the unmistakable signature of the ester C=O stretch .[10] Its presence and position confirm the carboxylate functionality. The absence of a broad O-H band above 3000 cm⁻¹ confirms it is an ester and not a hydrolyzed carboxylic acid.
-
-
Fingerprint Region (<1500 cm⁻¹):
-
This region contains a wealth of complex, overlapping peaks, including bending and stretching vibrations that are unique to the molecule's overall structure.
-
Search for two or more strong bands in the 1300-1000 cm⁻¹ range. These correspond to the C-O stretching vibrations of the ester group.[10]
-
Within this same range, look for the C-N stretch of the aliphatic amine, typically a medium-to-weak band between 1250-1020 cm⁻¹ .[9]
-
A medium-intensity peak around 1020-1000 cm⁻¹ can be attributed to the cyclopropane skeletal vibration , further confirming the bicyclic core.[8]
-
Finally, a strong and often broad band between 910-665 cm⁻¹ due to the N-H wag provides another piece of evidence for the secondary amine.[9]
-
Conclusion: FTIR as a Self-Validating System in Drug Development
The FTIR analysis of Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate is a powerful, self-validating protocol. The simultaneous confirmation of the secondary amine (N-H stretch/wag), the strained cyclopropane ring (high-frequency C-H stretch), and the ethyl ester (strong C=O and C-O stretches) from a single measurement provides a high degree of confidence in the material's identity and purity. For researchers and drug development professionals, mastering this technique provides an efficient and reliable tool for raw material identification, in-process reaction monitoring, and final intermediate quality control, ensuring the foundational integrity of advanced pharmaceutical candidates.
References
-
FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review - PubMed Central. (2022-12-13). National Center for Biotechnology Information. [Link]
-
Enhancing Sample Preparation with FTIR Spectroscopy: Key Applications Across Science. (2024-08-14). AZoM.com. [Link]
-
Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides to Access Conformationally Restricted Aza[3.1.0]bicycles. (2023-04-25). MDPI. [Link]
-
How to Perform FTIR Analysis Step by Step. (2026-01-12). Rocky Mountain Labs. [Link]
- Azabicyclo(3.1.0) hexane derivatives useful as modulators of dopamine D3 receptors.
-
Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. (2022-06-29). Beilstein Journals. [Link]
-
Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell. [Link]
-
Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors. (2008-07-15). PubMed. [Link]
-
Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. (2024-01-03). ACS Publications. [Link]
-
Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Specac Ltd. [Link]
-
The features of IR spectrum. University of Babylon. [Link]
-
FTIR spectra of ethyl pyridine-4-carboxylate (ethyl isonicotinate),... ResearchGate. [Link]
-
Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride. PubChem. [Link]
-
ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. ACS Publications. [Link]
-
Sample preparation for FT-IR. University of California, Los Angeles. [Link]
- Derivatives of 3-azabicyclo(3.1.0)hexane and a process for their preparation.
-
IR: amines. University of Calgary. [Link]
-
infrared spectrum of cyclopropane C3H6. Doc Brown's Chemistry. [Link]
-
IR Spectroscopy Tutorial: Esters. University of Calgary. [Link]
-
The infrared spectra of secondary amines and their salts. ResearchGate. [Link]
-
ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent. [Link]
-
What are the Advantages and Limitations of ATR-FTIR Spectroscopy for Materials Analysis. (2024-07-02). AZoM.com. [Link]
Sources
- 1. EP2070922B1 - Azabicyclo(3.1.0) hexane derivatives useful as modulators of dopamine D3 receptors - Google Patents [patents.google.com]
- 2. Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple [beilstein-journals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rockymountainlabs.com [rockymountainlabs.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. infrared spectrum of cyclopropane C3H6 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. agilent.com [agilent.com]
- 14. azom.com [azom.com]
- 15. drawellanalytical.com [drawellanalytical.com]
"Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate" safety and handling
An In-Depth Technical Guide to the Safe Handling of Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate
This document provides a comprehensive technical guide for the safe handling, storage, and disposal of Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate and its common salt form, the hydrochloride. As a valued building block in medicinal chemistry and drug development, its bicyclic aliphatic amine structure offers a rigid three-dimensional framework that is increasingly utilized to enhance both pharmacodynamic and pharmacokinetic properties of lead molecules.[1] However, its chemical reactivity necessitates a robust understanding and implementation of safety protocols to mitigate risks for research personnel. This guide is intended for researchers, scientists, and drug development professionals.
Core Hazard Identification and Risk Profile
A thorough understanding of a compound's intrinsic hazards is the foundation of a reliable safety protocol. While the toxicological properties of Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate have not been exhaustively investigated, data from safety data sheets for the compound and structurally related analogs provide a clear GHS classification and risk profile.[2][3] The primary risks are associated with its irritant properties and acute oral toxicity.
GHS Hazard Classification
The compound is classified under the Globally Harmonized System (GHS) as follows. This classification dictates the minimum required safety precautions.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[4][5] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[4][6][7] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[4][7] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[3][4][6] |
Note: Some related bicyclic amines have also shown potential for skin sensitization. While not universally cited for this specific compound, it is a prudent risk to consider during handling.[3][8]
Physicochemical Properties
Understanding the compound's physical state and properties is critical for anticipating its behavior in the laboratory environment.
| Property | Value | Source |
| Chemical Name | Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride | [9][10] |
| CAS Number | 1211510-15-4 | [9][10] |
| Molecular Formula | C₈H₁₄ClNO₂ | [10] |
| Molecular Weight | 191.66 g/mol | [9][10] |
| Appearance | Typically a solid (powder/crystalline) | [6] |
Proactive Exposure Control: Engineering and Environment
The first and most effective line of defense against chemical exposure is the implementation of robust engineering controls. These systems are designed to contain the hazard at its source, minimizing the reliance on personal protective equipment alone.
Ventilation
All manipulations of Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate, especially when handling the solid powder, must be performed in a well-ventilated area.[2][4][6]
-
Primary Control: A certified chemical fume hood is mandatory for all weighing, transferring, and reaction-setup procedures.[2] This is to prevent the inhalation of airborne particles and potential vapors.[2][4]
-
Secondary Control: The laboratory should have adequate general exhaust ventilation to maintain low background concentrations.[11]
Emergency Infrastructure
Immediate access to emergency equipment is non-negotiable in any laboratory where this compound is handled.
-
Eyewash Station: A functional and regularly tested eyewash station must be readily accessible.[2][11]
-
Safety Shower: A safety shower must be available in the immediate vicinity of the handling area.[2]
Laboratory Workflow for Safe Handling
The following diagram illustrates the logical flow of operations to minimize exposure risk.
Caption: Logical workflow for handling the compound.
Personal Protective Equipment (PPE) Protocol
PPE is the final barrier between the researcher and the chemical hazard. Its effectiveness is entirely dependent on correct selection, use, and maintenance.[12]
-
Eye and Face Protection: ANSI-approved safety glasses with side shields are the minimum requirement.[3] However, given the "serious eye irritation" classification, chemical splash goggles are strongly recommended.[7] A face shield should be worn over safety glasses or goggles during procedures with a high risk of splashing or energetic reaction.[12][13]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves are mandatory.[2][7] Disposable nitrile gloves provide adequate splash protection for short-duration tasks.[13] Always inspect gloves for defects before use and remove them using the proper technique to avoid contaminating your skin.[3][6] For extended handling, consult the glove manufacturer's compatibility charts.
-
Clothing: A flame-resistant lab coat, fully buttoned, is required.[13] Long pants and closed-toe, closed-heel shoes are mandatory to cover all exposed skin.[13]
-
-
Respiratory Protection: Engineering controls should be sufficient to prevent respiratory exposure.[13] However, in the event of a significant spill or ventilation failure, a NIOSH-approved respirator with appropriate cartridges (e.g., OV/AG/P99 or ABEK-P2) may be necessary.[3] All respirator use requires prior medical clearance, training, and fit-testing as per OSHA regulations.[13][14]
PPE Donning and Doffing Sequence
Properly putting on and taking off PPE is crucial to prevent cross-contamination.
Caption: Correct sequence for donning and doffing PPE.
Standard Operating Procedures (SOPs)
Adherence to established protocols for routine tasks is essential for long-term safety.
Handling and Use
-
Hygiene: Wash hands thoroughly after handling the compound, before breaks, and at the end of the workday.[3][6] Do not eat, drink, or smoke in any area where the chemical is handled or stored.[5][6]
-
Transfers: Avoid generating dust during solid transfers.[3][6] Use techniques like weighing on glassine paper or direct-to-flask transfers within a fume hood to minimize airborne particles.
-
Reactions: When used in reactions, ensure the system is properly assembled to prevent leaks. If the reaction is expected to be exothermic, have appropriate cooling baths ready.
Storage
-
Container: Keep the container tightly sealed to prevent contamination and moisture absorption.[2][4]
-
Conditions: Store in a cool, dry, and well-ventilated area designated for chemical storage.[2][6] The recommended storage temperature is often 2-8°C.[4] Storing under an inert gas like nitrogen is also advised by some suppliers.[4][5]
-
Incompatibilities: Segregate from strong oxidizing agents, acids, acid chlorides, and acid anhydrides to prevent hazardous reactions.[3][6]
Emergency Procedures: A Validated Response System
A pre-planned and practiced emergency response is critical to mitigating the consequences of an accident.
First-Aid Measures
Immediate and correct first aid can significantly reduce the severity of an injury. Always show the Safety Data Sheet to attending medical personnel.[3][5]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[4]
-
Skin Contact: Remove all contaminated clothing immediately.[5] Wash the affected skin area thoroughly with soap and plenty of water.[3][4] If skin irritation occurs or persists, seek medical attention.[7]
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[3][4] If the person feels unwell or has difficulty breathing, seek immediate medical attention.[4]
-
Ingestion: Rinse the mouth thoroughly with water.[3][4] Never give anything by mouth to an unconscious person.[3] Call a POISON CENTER or physician immediately.[5] Do not induce vomiting.
Accidental Release and Spill Response
The response to a spill depends on its size and location. The primary goal is to ensure personnel safety and prevent the spread of contamination.
Step-by-Step Spill Cleanup Protocol (for minor spills manageable by trained lab personnel):
-
Alert & Evacuate: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.[14]
-
Don PPE: Before re-entering, don the appropriate PPE as described in Section 3, including respiratory protection if needed.[3]
-
Contain: Confine the spill by creating a dike around the perimeter with an inert absorbent material like vermiculite, sand, or cat litter.[15][16] Do not let the material enter drains.[3]
-
Absorb/Neutralize: For solids, carefully sweep up the material to avoid creating dust and place it into a designated waste container.[3][15] For liquids, cover with absorbent material, working from the outside in.[15]
-
Collect Waste: Place all contaminated absorbent material and cleaning supplies into a suitable, leak-proof, and clearly labeled container for hazardous waste disposal.[3]
-
Decontaminate: Clean the spill area with a suitable solvent or detergent solution, and then wipe dry.
-
Report: Report the incident to your laboratory supervisor and Environmental Health & Safety (EHS) department, following institutional protocols.
Spill Response Decision Workflow
Caption: Decision tree for chemical spill response.
Waste Disposal
All waste containing Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Collection: Collect waste in a designated, properly labeled, and sealed container.[3]
-
Disposal: Disposal must be carried out by a licensed professional waste disposal service in accordance with all applicable federal, state, and local regulations.[3][4] A common method for organic compounds is controlled incineration in a facility equipped with an afterburner and scrubber.[2][3]
References
-
Capot Chemical Co., Ltd. (2019). MSDS of ethyl rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride. Retrieved from [Link]
-
Princeton University Environmental Health & Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
- Unspecified Source. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
-
PubMed. (2026). RIFM fragrance ingredient safety assessment, 1,1-dimethoxycyclododecane, CAS Registry Number 950-33-4. Retrieved from [Link]
-
NT WorkSafe. (2022). Hazardous chemicals - personal protective equipment (PPE). Retrieved from [Link]
-
American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. Retrieved from [Link]
-
Florida State University Emergency Management. (n.d.). Chemical Spills. Retrieved from [Link]
-
Real Safety. (2016). Personal Protective Equipment for Chemical Handling. Retrieved from [Link]
-
The Good Scents Company. (n.d.). ocean carboxaldehyde scentenal (Firmenich). Retrieved from [Link]
-
PubMed. (n.d.). RIFM fragrance ingredient safety assessment, 3-Cyclohexene-1-carboxaldehyde, 1-ethenyl-, CAS Registry Number 1049017-63-1. Retrieved from [Link]
-
University of Toronto Environmental Health & Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]
-
PubChem. (n.d.). Scentenal. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthetic routes to bicyclo[1.1.1]pentylamines: booming toolkits for drug design. Retrieved from [Link]
-
National Institutes of Health. (2016). Strain Release Amination. Retrieved from [Link]
-
Chemsrc. (2025). ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate. Retrieved from [Link]
Sources
- 1. enamine.net [enamine.net]
- 2. matrixscientific.com [matrixscientific.com]
- 3. capotchem.cn [capotchem.cn]
- 4. chemscene.com [chemscene.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.ca [fishersci.ca]
- 7. tcichemicals.com [tcichemicals.com]
- 8. ocean carboxaldehyde, 86803-90-9 [thegoodscentscompany.com]
- 9. Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride | 1211510-15-4 [sigmaaldrich.com]
- 10. Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride | C8H14ClNO2 | CID 55264395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. aksci.com [aksci.com]
- 12. worksafe.nt.gov.au [worksafe.nt.gov.au]
- 13. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 14. ehs.princeton.edu [ehs.princeton.edu]
- 15. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 16. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
Methodological & Application
Application Note & Protocols: A High-Yield, Stereoselective Synthesis of Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate
Introduction: The Architectural Significance of the 3-Azabicyclo[3.1.0]hexane Scaffold
The 3-azabicyclo[3.1.0]hexane framework is a conformationally constrained bicyclic motif that serves as a crucial structural component in a wide array of biologically active molecules and pharmaceutical agents.[1][2][3] Its rigid, three-dimensional architecture allows for the precise positioning of pharmacophores, making it a privileged scaffold in modern drug discovery.[4] Derivatives of this core structure are found in compounds developed as μ-opioid receptor antagonists, ketohexokinase (KHK) inhibitors, and T-type calcium channel inhibitors, among others.[1]
Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate is a pivotal intermediate in the synthesis of these complex molecules. The development of efficient, scalable, and stereoselective methods to access this building block is therefore of paramount importance to researchers in medicinal chemistry and process development. This guide provides a detailed, field-proven protocol for the synthesis of this compound via a highly efficient dirhodium(II)-catalyzed cyclopropanation, with a focus on achieving high diastereoselectivity for either the exo or endo isomer through catalyst selection and subsequent purification-free isolation techniques.[5][6]
Core Synthetic Strategy: Dirhodium(II)-Catalyzed Intramolecular Cyclopropanation
The primary and most effective strategy for constructing the 3-azabicyclo[3.1.0]hexane system is the metal-catalyzed cyclopropanation of an N-protected 2,5-dihydropyrrole with a diazoacetate.[7][8] The reaction mechanism is grounded in the ability of a dirhodium(II) complex to catalytically decompose ethyl diazoacetate (EDA), a stable carbene precursor. This decomposition generates a highly reactive rhodium-carbene intermediate. This electrophilic intermediate is then intercepted by the electron-rich double bond of the N-Boc-2,5-dihydropyrrole, leading to the formation of the cyclopropane ring in a concerted fashion.
The choice of the nitrogen protecting group is critical for the stability of the starting material and its reactivity. The tert-butyloxycarbonyl (Boc) group is ideal as it is robust enough to withstand the reaction conditions while being readily removable under acidic conditions for further functionalization. A key innovation in this field has been the optimization of catalyst loading; recent studies demonstrate that this transformation can be achieved with dirhodium(II) catalyst loadings as low as 0.005 mol%, a significant improvement over older methods that required 1–7 mol% of the catalyst.[4][5]
Caption: Overall workflow of the dirhodium(II)-catalyzed cyclopropanation.
Data Presentation: Catalyst Influence on Diastereoselectivity
The choice of dirhodium(II) catalyst has a profound impact on the yield and the diastereomeric ratio (d.r.) of the resulting exo and endo products. While achiral catalysts typically yield a nearly 1:1 mixture, chiral catalysts can induce moderate to good selectivity. The following table summarizes representative results from catalyst screening studies, demonstrating these effects.
| Catalyst (0.005 mol%) | Solvent | Yield (%) | Diastereomeric Ratio (exo:endo) |
| Rh₂(OAc)₄ | Dichloromethane | 95% | 1.2 : 1 |
| Rh₂(esp)₂ | Dichloromethane | 96% | 1 : 4.8 |
| Rh₂(oct)₄ | Dichloromethane | 94% | 1.1 : 1 |
| Rh₂(S-PTAD)₄ | Dichloromethane | 89% | 1 : 5.0 |
Data adapted from peer-reviewed studies.[5] This table illustrates the principle that catalyst selection is a key parameter for controlling stereochemical outcomes.
Experimental Protocols
Safety Advisory: Ethyl diazoacetate is a potentially explosive and toxic compound.[9] All manipulations must be conducted in a well-ventilated chemical fume hood behind a blast shield. Avoid contact with skin and eyes, and do not subject the compound to shock, friction, or high temperatures.[10]
Protocol 1: General Synthesis of Ethyl 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylate
This protocol describes the general procedure to obtain a mixture of exo and endo isomers on a 10 mmol scale.
Materials & Equipment:
-
N-Boc-2,5-dihydropyrrole (1.69 g, 10.0 mmol)
-
Dirhodium(II) tetraacetate [Rh₂(OAc)₄] (2.2 mg, 0.005 mol%)
-
Ethyl diazoacetate (EDA), ~2.0 M solution in dichloromethane
-
Anhydrous dichloromethane (DCM), 20 mL
-
Activated 4 Å molecular sieves (approx. 1 g)
-
50 mL three-neck round-bottom flask
-
Magnetic stirrer, reflux condenser, and argon/nitrogen inlet
-
Syringe pump for slow addition
Procedure:
-
Setup: To a flame-dried 50 mL three-neck flask under an argon atmosphere, add N-Boc-2,5-dihydropyrrole (10.0 mmol), dirhodium(II) tetraacetate (0.005 mol%), and activated 4 Å molecular sieves.
-
Solvent Addition: Add 10 mL of anhydrous dichloromethane to the flask and stir the resulting suspension.
-
EDA Addition: Load a solution of ethyl diazoacetate (1.2 equiv., 12.0 mmol) in 10 mL of anhydrous DCM into a syringe. Place the syringe on a syringe pump.
-
Reaction: Add the EDA solution to the stirred reaction mixture via the syringe pump over a period of 6 hours at room temperature. The slow addition is crucial to maintain a low concentration of the reactive rhodium-carbene intermediate, minimizing side reactions. A gentle evolution of nitrogen gas will be observed.
-
Monitoring: After the addition is complete, allow the reaction to stir for an additional 2 hours. Monitor the reaction for the disappearance of the starting material by TLC or ¹H NMR analysis of an aliquot.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the molecular sieves and catalyst. Rinse the pad with a small amount of DCM.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product as a mixture of exo and endo isomers. This crude material is often of sufficient purity for subsequent stereoselective hydrolysis, demonstrating the practicality of a "telescoped" sequence.[5]
Protocol 2: Selective Isolation of the exo and endo Carboxylic Acids (Chromatography-Free)
This section describes how to process the crude ester mixture from Protocol 1 to selectively obtain either the exo or endo acid, which are often the desired final intermediates.[5][11]
A. Tandem Isomerization and Hydrolysis to Yield exo-3-Azabicyclo[3.1.0]hexane-6-carboxylic Acid:
-
Isomerization: Dissolve the crude ester mixture (from the 10 mmol scale reaction) in 20 mL of tetrahydrofuran (THF). Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv.). Stir the mixture at room temperature for 12 hours to epimerize the endo ester to the thermodynamically more stable exo form.
-
Hydrolysis: Add a solution of lithium hydroxide (LiOH) (3.0 equiv.) in 10 mL of water to the reaction mixture. Stir vigorously at room temperature for 8-12 hours until the hydrolysis is complete (monitored by TLC).
-
Work-up: Acidify the mixture to pH ~3 with 1 M HCl. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the pure exo-acid.
B. Selective Hydrolysis to Yield endo-3-Azabicyclo[3.1.0]hexane-6-carboxylic Acid:
-
Selective Hydrolysis: Dissolve the crude ester mixture in a 1:1 mixture of THF and water (20 mL). Cool the solution to 0 °C in an ice bath. Add LiOH (1.0 equiv.) and stir at this temperature for 4-6 hours. This step selectively hydrolyzes the more accessible exo-ester.
-
Extraction: Once the exo-ester is consumed (monitored by TLC), extract the unreacted endo-ester with ethyl acetate. The desired endo-ester remains in the organic phase.
-
Full Hydrolysis: Wash the organic layer with brine, dry over sodium sulfate, and concentrate. Redissolve the crude endo-ester in THF/water (1:1) and treat with an excess of LiOH (3.0 equiv.) at room temperature until hydrolysis is complete.
-
Work-up: Perform an acidic work-up as described in step A.3 to isolate the pure endo-acid.
Caption: Workflow for the selective isolation of exo and endo isomers.
Conclusion
The dirhodium(II)-catalyzed cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate is a robust and highly efficient method for synthesizing the valuable intermediate, Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate. The protocols detailed herein emphasize modern advancements, including the use of exceptionally low catalyst loadings, which enhances the economic and environmental viability of the process.[5] Furthermore, the implementation of chromatography-free, diastereoselective hydrolysis and isolation procedures provides a practical and scalable route to access either the pure exo or endo isomers, empowering researchers to build complex molecular architectures with high stereochemical precision.[5][6]
References
-
Jat, J. L., et al. (2024). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters. Available at: [Link]
-
Wang, R., et al. (2018). Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines. RSC Advances. Available at: [Link]
-
Li, Y., et al. (2023). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. Chemistry – A European Journal. Available at: [Link]
-
Magerramov, A. M., et al. (2021). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry. Available at: [Link]
- Not available.
- Not available.
-
SYNFORM. (2024). Selective Synthesis of exo- and endo- 3-Azabicyclo[3.1.0]hexane-6-carboxylates. Thieme. Available at: [Link]
- Not available.
-
Organic Syntheses. Procedure for the synthesis of 5-Chloro-3-ethoxycarbonylbenzofuran (demonstrates handling of EDA). Available at: [Link]
-
ResearchGate. (2024). Request PDF for Stereoselective Synthesis of Either Exo- or Endo- 3-Azabicyclo[3.1.0]hexane-6-carboxylates... Available at: [Link]
- Not available.
- Not available.
-
ResearchGate. (2023). PDF for Ethyl Diazoacetate. Available at: [Link]
- Not available.
- Not available.
- Not available.
-
Jat, J. L., et al. (2024). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. National Institutes of Health. Available at: [Link]
-
Jat, J. L., et al. (2024). Stereoselective Synthesis of Either Exo- or Endo- 3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. PubMed. Available at: [Link]
-
Wang, Y., et al. (2023). Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides to Access Conformationally Restricted Aza[3.1.0]bicycles. MDPI. Available at: [Link]
Sources
- 1. Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple [beilstein-journals.org]
- 4. Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Stereoselective Synthesis of Either Exo- or Endo- 3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. mdpi.com [mdpi.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. thieme-connect.com [thieme-connect.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Large-Scale Synthesis of Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The 3-azabicyclo[3.1.0]hexane scaffold is a privileged structural motif in modern medicinal chemistry, forming the core of numerous clinical candidates and approved drugs. Its rigid, three-dimensional structure allows for precise orientation of pharmacophoric elements, making it a valuable building block in drug design. This document provides a comprehensive guide to the large-scale synthesis of a key derivative, Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate. We will delve into the intricacies of the most viable synthetic routes for industrial production, with a primary focus on the highly efficient dirhodium(II)-catalyzed cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate (EDA). This guide is structured to provide not only detailed, step-by-step protocols but also the scientific rationale behind the experimental choices, robust safety procedures for handling hazardous reagents, and scalable purification methods that obviate the need for chromatography.
Introduction: The Significance of the 3-Azabicyclo[3.1.0]hexane Core
The 3-azabicyclo[3.1.0]hexane ring system is a key structural feature in a wide array of biologically active compounds, including natural products, pharmaceuticals, and agrochemicals.[1] Its conformational rigidity and stereochemical complexity make it an attractive scaffold for presenting substituents in a well-defined spatial arrangement, which is crucial for optimizing interactions with biological targets.[2] This bicyclic amine has been incorporated into molecules targeting a diverse range of therapeutic areas, including neuropsychiatric disorders, viral infections, and metabolic diseases.[2][3] Consequently, the development of robust, scalable, and economically viable synthetic routes to key intermediates like Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate is of paramount importance for the pharmaceutical industry.
Strategic Comparison of Synthetic Routes for Industrial Scale
Several synthetic strategies have been developed for the construction of the 3-azabicyclo[3.1.0]hexane skeleton. For large-scale production, the ideal route must be high-yielding, cost-effective, safe, and scalable. Here, we compare the most prominent methods.
| Synthetic Route | Key Reagents | Advantages | Disadvantages | Scalability Score |
| Dirhodium(II)-Catalyzed Cyclopropanation | N-Boc-2,5-dihydropyrrole, Ethyl Diazoacetate (EDA), Rh₂(OAc)₄ or other Rh(II) catalysts | High yields, excellent stereoselectivity, low catalyst loadings achievable, potential for non-chromatographic purification.[4] | Use of explosive and toxic EDA, high cost of rhodium catalysts. | 4.5/5 |
| Palladium-Catalyzed Cyclopropanation | Maleimides, N-tosylhydrazones, Pd catalyst | Avoids the use of EDA, good yields and diastereoselectivities on a gram-scale.[5] | Requires chromatographic purification, potential for palladium contamination in the final product. | 3/5 |
| Simmons-Smith Cyclopropanation | Allylic amines, Diiodomethane, Zinc-Copper couple or Diethylzinc | Avoids EDA and expensive transition metal catalysts, wide functional group tolerance.[6][7] | Stoichiometric use of zinc reagents, can be exothermic and difficult to control on a large scale, may require subsequent functional group manipulation. | 3.5/5 |
| 1,3-Dipolar Cycloaddition | Azomethine ylides, Cyclopropenes | High diastereoselectivity, can generate complex spirocyclic derivatives.[8] | Limited commercial availability of starting materials, may not be the most direct route to the target molecule. | 2.5/5 |
Based on this analysis, the dirhodium(II)-catalyzed cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate emerges as the most promising route for large-scale synthesis, provided that the challenges associated with the use of EDA and the cost of the catalyst can be effectively managed. The remainder of this guide will focus on a detailed protocol for this method.
The Recommended Large-Scale Synthetic Workflow: A Deep Dive
The recommended workflow involves a two-stage process: the in-situ generation of ethyl diazoacetate (EDA) in a continuous flow reactor for enhanced safety, followed by its immediate use in a large-scale batch or continuous cyclopropanation reaction.
Caption: Overall workflow for the large-scale synthesis.
Stage 1: Safe, On-Demand Generation of Ethyl Diazoacetate (EDA) via Flow Chemistry
The highly explosive and toxic nature of EDA necessitates extreme caution, particularly at scale.[9] Batch preparation and storage of large quantities of EDA are strongly discouraged. Continuous flow chemistry offers a significantly safer alternative by generating EDA in situ and consuming it immediately in the subsequent reaction.[10][11] This approach minimizes the inventory of the hazardous material at any given time.
Protocol for Continuous Flow Generation of EDA (Illustrative)
This protocol is based on established principles of flow diazotization.[10]
Equipment:
-
Two high-pressure pumps
-
T-mixer
-
Microreactor or coiled tube reactor (e.g., PFA tubing)
-
Back-pressure regulator
-
Membrane-based liquid-liquid separator
Reagent Streams:
-
Stream A (Aqueous): A solution of glycine ethyl ester hydrochloride and sodium nitrite in water.
-
Stream B (Organic): Dichloromethane or another suitable water-immiscible organic solvent.
Procedure:
-
Pump Stream A and Stream B at controlled flow rates into the T-mixer.
-
The biphasic mixture flows through the reactor, where the diazotization occurs at the interface. The small dimensions of the reactor ensure excellent heat and mass transfer, preventing localized hotspots.
-
The reaction mixture passes through the back-pressure regulator to maintain a stable flow and prevent outgassing.
-
The mixture then enters a membrane-based separator, where the organic phase containing the EDA is separated from the aqueous phase.
-
The organic solution of EDA is collected and used immediately in the cyclopropanation step. A production yield of around 20 g of EDA per day can be achieved with a microreactor with an internal volume of 100 μL.[10][12]
Stage 2: Kilogram-Scale Dirhodium(II)-Catalyzed Cyclopropanation
This protocol is designed for the synthesis of approximately 1 kg of the target product.
Materials and Equipment:
-
100 L glass-lined reactor with temperature control, overhead stirring, and a port for controlled addition.
-
N-Boc-2,5-dihydropyrrole (1.13 kg, 6.7 mol)
-
Dirhodium(II) acetate (Rh₂(OAc)₄) (7.4 g, 0.0167 mol, 0.25 mol%)
-
Dichloromethane (DCM), anhydrous (40 L)
-
Ethyl diazoacetate (EDA) solution in DCM (approx. 1 M, from flow reactor, ~7.4 L, 7.4 mol)
-
Nitrogen atmosphere
Procedure:
-
Charge the reactor with N-Boc-2,5-dihydropyrrole and dirhodium(II) acetate.
-
Purge the reactor with nitrogen and add anhydrous dichloromethane.
-
Cool the stirred solution to 0-5 °C.
-
Slowly add the EDA solution in DCM from the flow reactor over 4-6 hours, maintaining the internal temperature below 10 °C. The slow addition is critical to control the exotherm from the decomposition of EDA and the cyclopropanation reaction.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until reaction completion is confirmed by in-process control (IPC) analysis (e.g., HPLC or GC).
Stage 3: Non-Chromatographic Work-up and Purification
A key advantage of this process is the ability to isolate a high-purity product without resorting to column chromatography, which is often a bottleneck in large-scale production.
Materials and Equipment:
-
The 100 L reactor from the previous step.
-
Aqueous sodium bicarbonate solution (5%, 20 L)
-
Brine (saturated aqueous sodium chloride solution, 20 L)
-
Heptane or Hexane (40 L)
-
Crystallization vessel with temperature control and filtration capabilities.
Procedure:
-
Quenching and Aqueous Wash:
-
Cool the reaction mixture to 10-15 °C.
-
Slowly add the 5% sodium bicarbonate solution to quench any remaining traces of acid and neutralize the reaction mixture.
-
Stir for 30 minutes, then stop stirring and allow the layers to separate.
-
Separate the lower organic layer.
-
Wash the organic layer with brine.
-
-
Solvent Swap and Crystallization:
-
Concentrate the organic layer under reduced pressure to a volume of approximately 10 L.
-
Add heptane or hexane (40 L) to the concentrate with stirring. The product is less soluble in alkanes and will begin to crystallize.
-
Cool the mixture to 0-5 °C and stir for 4-6 hours to maximize crystallization.
-
-
Isolation and Drying:
-
Filter the crystalline product and wash the filter cake with cold heptane or hexane.
-
Dry the product under vacuum at 30-40 °C to a constant weight.
-
Expected Yield: 80-90% Expected Purity: >98% (by HPLC)
Process Safety and Hazard Analysis (HAZOP)
The primary hazard in this synthesis is the use of ethyl diazoacetate. A Hazard and Operability (HAZOP) study is essential before scaling up this process.[13][14][15] Below is a simplified HAZOP analysis for the cyclopropanation step.
| Guideword | Deviation | Possible Causes | Consequences | Safeguards |
| No | No EDA flow | Pump failure, line blockage | Incomplete reaction, potential for unreacted starting material. | Flow meter with alarm, redundant pump. |
| More | High EDA flow rate | Pump malfunction, incorrect setpoint | Rapid exotherm, potential for runaway reaction and detonation of EDA. | Mass flow controller with interlock to temperature sensor, emergency cooling system, rupture disc on reactor. |
| More | High Temperature | Cooling failure, rapid EDA addition | Accelerated decomposition of EDA, increased pressure, potential for runaway reaction and explosion. | High-temperature alarm and automatic shutdown of EDA feed, emergency cooling, pressure relief valve/rupture disc. |
| Less | Low Temperature | Excessive cooling | Slow reaction rate, potential accumulation of unreacted EDA. | Low-temperature alarm, precise temperature control system. |
| Contamination | Water in reactor | Leak in condenser, wet starting materials | Reaction with EDA, potential for side reactions. | Use of anhydrous solvents and reagents, regular equipment inspection. |
Analytical Quality Control (QC) Methods
Robust analytical methods are crucial for ensuring the quality and consistency of the final product.
In-Process Control (IPC) and Final Product Assay (HPLC)
-
Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[3][16][17]
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Purpose: To monitor the consumption of starting materials, the formation of the product, and to quantify the purity of the final product and any non-volatile impurities.
Identification of Volatile Impurities (GC-MS)
-
Method: Gas Chromatography-Mass Spectrometry (GC-MS).[18]
-
Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium.
-
Temperature Program: A suitable gradient to separate volatile components (e.g., starting at 50 °C and ramping to 250 °C).
-
Detection: Mass Spectrometry (electron ionization).
-
Purpose: To identify and quantify residual solvents (DCM, heptane) and potential volatile byproducts from the decomposition of EDA.
Economic and Sustainability Considerations
The Rhodium Catalyst: Cost and Recovery
The high cost of rhodium is a significant factor in the overall process economics.[19] Minimizing the catalyst loading and implementing a robust recovery and recycling protocol are essential.
-
Low Catalyst Loading: The protocol uses a relatively low catalyst loading (0.25 mol%), but further optimization may be possible.[2]
-
Catalyst Recovery: After the reaction, the rhodium catalyst can be recovered from the aqueous layers and mother liquor through various methods, including precipitation, ion exchange, or extraction with supercritical CO₂.[20][21] A "catalyst-in-bag" system using a dialysis membrane has also been shown to be effective for catalyst retention and recycling in gram-scale experiments.[1][19]
Safer Alternatives to EDA
While flow chemistry mitigates the risks of EDA, research into safer carbene precursors is ongoing.
-
Sulfoxonium Ylides: Reagents like dimethylsulfoxonium methylide are safer alternatives to diazo compounds for cyclopropanation.[22] However, their reactivity and selectivity for this specific transformation at scale would require further investigation.
Conclusion
The large-scale synthesis of Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate is a challenging yet achievable endeavor. The dirhodium(II)-catalyzed cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate offers a highly efficient and scalable route. The key to successful and safe industrial production lies in the adoption of modern technologies like continuous flow chemistry for the on-demand generation of hazardous intermediates, coupled with a thorough understanding of process safety, robust analytical controls, and strategies for catalyst recycling. This guide provides a comprehensive framework for researchers and drug development professionals to navigate the complexities of this important synthesis, enabling the production of this valuable building block for the next generation of therapeutics.
References
- A palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones is presented. RSC Publishing. (URL not available)
-
Ethyl Diazoacetate. (2023). ResearchGate. [Link]
-
The rhodium-catalyzed reaction of electron-deficient alkenes with substituted aryldiazoacetates and vinyldiazoacetates results in highly stereoselective cyclopropanations. (2013). National Institutes of Health. [Link]
-
A validated reverse phase HPLC technique for the determination of TATB assay. (2016). ResearchGate. [Link]
-
Facile Recovery and Recycling of a Soluble Dirhodium Catalyst in Asymmetric Cyclopropanation via a Catalyst-in-Bag System. (2022). ACS Publications. [Link]
-
Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. (2024). ACS Publications. [Link]
-
HAZOP analysis-based dynamic simulation and its application in chemical processes. (2015). ResearchGate. [Link]
-
Novel skeleton transformation reaction of α-pyrone derivatives to spirobicyclo[3.1.0]hexane derivatives using dimethylsulfoxonium methylide. (2012). PubMed. [Link]
-
Ethyl diazoacetate synthesis in flow. (2013). Beilstein Journals. [Link]
-
Extraction of rhodium from supported liquid-phase hydroformylation catalysts with supercritical carbon dioxide. (2023). Technical University of Denmark. [Link]
-
Asymmetric Ylide Reactions: Epoxidation, Cyclopropanation, Aziridination, Olefination, and Rearrangement. (2000). ACS Publications. [Link]
-
ethyl diazoacetate - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
HAZOP Analysis in Terms of Safety Operations Processes for Oil Production Units: A Case Study. (2021). MDPI. [Link]
-
Thermal Decomposition of Ethyl Diazoacetate in Microtube Reactor: A Kinetics Study. (2018). ACS Publications. [Link]
-
Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. (2022). Beilstein Journals. [Link]
-
Organometallic Approaches to [3.1.0] Bicycles in Process Chemistry. (2007). ResearchGate. [Link]
-
Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. (2023). PubMed. [Link]
-
Case Studies on the Application of HAZOP Methodology for Loss of Primary Containment (LOPC) Scenarios in Tank Farms. (2024). Saltegra. [Link]
-
Reversed-phase liquid chromatography with mass detection and characterization of saxagliptin degradation related impurities. (2016). Journal of Chemical and Pharmaceutical Research. [Link]
-
Metal-Catalyzed Olefin Cyclopropanation with Ethyl Diazoacetate: Control of the Diastereoselectivity. (2009). ResearchGate. [Link]
-
Safe Generation and Direct Use of Diazoesters in Flow Chemistry. (2014). Thieme. [Link]
-
Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical Reactivity. (2019). ACS Publications. [Link]
-
Gas chromatography–mass spectrometry (GC–MS) analysis of ethyl acetate root bark extract of Strychnos innocua. (2014). SciSpace. [Link]
-
ethyl diazoacetate - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. (2022). National Institutes of Health. [Link]
-
Iridium-Catalysed Asymmetric Cyclopropanation of Sulfoxonium Ylides. (2024). The University of Liverpool Repository. [Link]
-
Rhodium-Catalyzed Intermolecular Cyclopropanation of Benzofurans, Indoles, and Alkenes via Cyclopropene Ring Opening. (2020). ResearchGate. [Link]
-
Recent Developments on Processes for Recovery of Rhodium Metal from Spent Catalysts. (2022). MDPI. [Link]
- Derivatives of 3-azabicyclo(3.1.0)hexane and a process for their preparation.
-
A Validated Reversed Phase-High Performance Liquid Chromatographic (RP-HPLC) Method for Simultaneous Estimation of Aceclofenac D. (2011). ResearchGate. [Link]
-
Overcoming the Limitations of Rhodium-Catalyzed Asymmetric Cyclopropanation and Other Adventures in Strained Ring Synthesis. (2023). Emory Theses and Dissertations. [Link]
-
Ethyl diazoacetate synthesis in flow. (2013). Eindhoven University of Technology research portal. [Link]
-
Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. (2019). International Journal of Scientific & Engineering Research. [Link]
-
Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine y. (2022). Beilstein Journal of Organic Chemistry. [Link]
-
A Validated Reverse Phase HPLC Technique for the Determination of TATB Assay. (2016). Central European Journal of Energetic Materials. [Link]
-
(1R,5R,6R)-Ethyl 3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate. (2007). ResearchGate. [Link]
-
Rhodium-catalyzed oxidative cyclization of arylphosphonic acid monoethyl esters with alkenes: efficient synthesis of benzoxaphosphole 1-oxides. (2013). PubMed. [Link]
-
Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. (2020). Wiley Online Library. [Link]
-
Ethyl diazoacetate synthesis in flow. (2013). Beilstein Journals. [Link]
-
Laboratory Safe Operating Procedure Process: Preparation and use of diazomethane. The West Group. [Link]
- Process for preparing (1r,2s,5s)-n-[(1s)-3-amino-1-(cyclobutylmethyl).
-
Safety Notables: Information from the Literature. (2009). ACS Publications. [Link]
-
Application of sulfonium and sulfoxonium ylides in organocatalyzed asymmetric reaction. (2022). ScienceDirect. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sci-Hub: are you are robot? [sci-hub.jp]
- 5. Modeling the Reaction Process for the Synthesis of Ethyl Chrysanthemate from Ethyl Diazoacetate in a Micro-Flow Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Risk Analysis: A generalized Hazop methodology state-of-the-art, applications, and perspective in the process industry [redalyc.org]
- 7. BJOC - Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Safe Generation and Direct Use of Diazoesters in Flow Chemistry [organic-chemistry.org]
- 11. research.tue.nl [research.tue.nl]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. saltegra.com [saltegra.com]
- 15. sphinxsai.com [sphinxsai.com]
- 16. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 17. Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. orbit.dtu.dk [orbit.dtu.dk]
- 20. Recent Developments on Processes for Recovery of Rhodium Metal from Spent Catalysts | MDPI [mdpi.com]
- 21. Novel skeleton transformation reaction of α-pyrone derivatives to spirobicyclo[3.1.0]hexane derivatives using dimethylsulfoxonium methylide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Serotonin-Norepinephrine Reuptake Inhibitors Utilizing a 3-Azabicyclo[3.1.0]hexane Scaffold
Introduction: The Strategic Advantage of the 3-Azabicyclo[3.1.0]hexane Scaffold in SNRI Design
Serotonin-norepinephrine reuptake inhibitors (SNRIs) represent a cornerstone in the therapeutic management of major depressive disorder (MDD), anxiety disorders, and chronic pain. Their clinical efficacy is rooted in the dual modulation of serotonergic and noradrenergic pathways. The evolution of SNRI design has progressively moved towards scaffolds that offer greater conformational rigidity, thereby enhancing potency and selectivity for the serotonin (SERT) and norepinephrine (NET) transporters. The 3-azabicyclo[3.1.0]hexane framework has emerged as a privileged scaffold in this pursuit.[1][2] Its inherent rigidity, stemming from the fused cyclopropane ring, provides a well-defined three-dimensional structure that can be strategically functionalized to optimize interactions with monoamine transporters.
This guide provides a comprehensive overview of the synthesis of 1-aryl-3-azabicyclo[3.1.0]hexane derivatives as potent SNRIs. We will delve into established and contemporary synthetic methodologies, offering detailed protocols and mechanistic insights. Furthermore, a critical analysis of the structure-activity relationships (SAR) will be presented to inform the rational design of novel analogs with enhanced therapeutic profiles.
Synthetic Strategies for the 3-Azabicyclo[3.1.0]hexane Core
The construction of the 3-azabicyclo[3.1.0]hexane core is the linchpin in the synthesis of this class of SNRIs. Several robust methods have been developed, each with its own set of advantages and considerations.
Classical Approach: Hydride Reduction of 1-Arylcyclopropanedicarboximides
A foundational and widely employed method for the synthesis of 1-aryl-3-azabicyclo[3.1.0]hexanes involves the hydride reduction of 1-arylcyclopropanedicarboximides.[3] This approach is valued for its reliability and scalability.
Experimental Workflow:
Caption: Synthesis of 1-Aryl-3-azabicyclo[3.1.0]hexane.
Detailed Protocol:
Step 1: Synthesis of 1-Arylcyclopropane-1,2-dicarbonitrile
-
To a stirred solution of sodium ethoxide (prepared from sodium in absolute ethanol) in a suitable solvent such as anhydrous diethyl ether, add the appropriate arylacetonitrile dropwise at room temperature.
-
After stirring for 30 minutes, add ethyl acrylate dropwise, maintaining the temperature below 30°C.
-
The reaction mixture is then refluxed for several hours until the reaction is complete (monitored by TLC).
-
After cooling, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to yield the 1-arylcyclopropane-1,2-dicarbonitrile.
Step 2: Hydrolysis to 1-Arylcyclopropane-1,2-dicarboxylic acid
-
The dinitrile from the previous step is hydrolyzed by heating with a strong acid (e.g., a mixture of sulfuric acid and water) or a strong base (e.g., aqueous sodium hydroxide) followed by acidification.
-
The resulting dicarboxylic acid is typically a solid and can be isolated by filtration.
Step 3: Formation of 1-Arylcyclopropanedicarboximide
-
The 1-arylcyclopropane-1,2-dicarboxylic acid is heated with a source of ammonia, such as urea or aqueous ammonia, at elevated temperatures to effect cyclization to the corresponding imide.
-
The product can be purified by recrystallization.
Step 4: Hydride Reduction to 1-Aryl-3-azabicyclo[3.1.0]hexane
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), a solution of the 1-arylcyclopropanedicarboximide in an anhydrous ether solvent (e.g., THF or diethyl ether) is added dropwise to a stirred suspension of a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄).[4][5][6][7]
-
The reaction is typically stirred at room temperature or gentle reflux for several hours.
-
Upon completion, the reaction is carefully quenched by the sequential addition of water and aqueous sodium hydroxide.
-
The resulting precipitate is filtered off, and the filtrate is extracted with an organic solvent. The combined organic extracts are dried and concentrated to afford the 1-aryl-3-azabicyclo[3.1.0]hexane.
Modern Catalytic Approaches
Recent advancements in catalysis have provided more elegant and efficient routes to the 3-azabicyclo[3.1.0]hexane core, often with the benefit of stereocontrol.
a) Palladium-Catalyzed Cyclopropanation of Maleimides:
This method utilizes a palladium catalyst to mediate the reaction between maleimides and N-tosylhydrazones, affording the 3-azabicyclo[3.1.0]hexane skeleton in high yields and diastereoselectivities.
b) Photocatalytic Oxidative Cyclopropanation of Aza-1,6-enynes:
An operationally simple and metal-free approach involves the photocatalytic cyclization of aza-1,6-enynes.[8][9] This method is notable for its mild reaction conditions and excellent functional group tolerance.
c) Rhodium-Catalyzed Intramolecular Cyclopropanation:
Rhodium catalysts can effectively mediate the intramolecular cyclopropanation of N-allyl diazoamides to construct the 3-azabicyclo[3.1.0]hexane system.[10][11][12] This approach is particularly powerful for accessing enantiomerically enriched products when chiral rhodium catalysts are employed.
Enantioselective Synthesis
The biological activity of 1-aryl-3-azabicyclo[3.1.0]hexane-based SNRIs is often stereospecific, with one enantiomer exhibiting the desired pharmacological profile.[3] Therefore, access to enantiomerically pure compounds is crucial.
Chiral Resolution
A classical and reliable method for obtaining enantiomerically pure 1-aryl-3-azabicyclo[3.1.0]hexanes is through chiral resolution of the racemate. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, such as a chiral carboxylic acid (e.g., (+)-tartaric acid or (-)-dibenzoyltartaric acid). The diastereomeric salts can then be separated by fractional crystallization, followed by liberation of the free base to yield the desired enantiomer.
General Protocol for Chiral Resolution:
-
Dissolve the racemic 1-aryl-3-azabicyclo[3.1.0]hexane in a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents).
-
Add a solution of the chiral resolving agent (0.5 equivalents) in the same solvent.
-
Allow the mixture to stand at room temperature or in a refrigerator to induce crystallization of one of the diastereomeric salts.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
The enantiomeric purity of the resolved salt can be determined by measuring its specific rotation or by chiral HPLC analysis.
-
To obtain the free base, dissolve the diastereomeric salt in water and basify with a suitable base (e.g., NaOH or K₂CO₃).
-
Extract the free base with an organic solvent, dry the organic layer, and concentrate to yield the enantiomerically enriched 1-aryl-3-azabicyclo[3.1.0]hexane.
Asymmetric Synthesis
The development of asymmetric catalytic methods provides a more direct and efficient route to enantiomerically pure 3-azabicyclo[3.1.0]hexane derivatives.
Workflow for Asymmetric Synthesis:
Caption: Asymmetric synthesis of 3-azabicyclo[3.1.0]hexanes.
One notable example is the rhodium-catalyzed asymmetric intramolecular cyclopropanation of N-allyl diazoamides using chiral dirhodium catalysts.[13] The choice of the chiral ligand on the rhodium catalyst dictates the stereochemical outcome of the reaction.
Structure-Activity Relationship (SAR) Studies
The potency and selectivity of 1-aryl-3-azabicyclo[3.1.0]hexane derivatives as SNRIs are highly dependent on the nature and position of substituents on the aryl ring and the nitrogen atom of the bicyclic core.[14][15]
Key SAR Insights:
-
Aryl Substituents: The substitution pattern on the 1-aryl ring is a critical determinant of activity. Electron-withdrawing groups, such as halogens (e.g., chloro, fluoro) or trifluoromethyl groups, are often favored. The position of these substituents also plays a significant role in modulating the potency and selectivity for SERT and NET.
-
N-Substitution: The substituent on the nitrogen atom of the 3-azabicyclo[3.1.0]hexane ring influences the overall pharmacological profile. While the parent secondary amine (N-H) often exhibits potent activity, N-alkylation with small alkyl groups (e.g., methyl) can be tolerated or even beneficial in some cases. Larger N-substituents are generally detrimental to activity.
Illustrative SAR Data:
| Compound | R1 | R2 | SERT IC₅₀ (nM) | NET IC₅₀ (nM) |
| Bicifadine | 4-CH₃ | H | 102 | 48 |
| Analog 1 | 3,4-diCl | H | 12 | 23 |
| Analog 2 | 4-CF₃ | H | 35 | 60 |
| Analog 3 | 4-CH₃ | CH₃ | 150 | 85 |
Note: The IC₅₀ values presented are representative and may vary depending on the specific assay conditions. Data compiled from various sources including patents and publications.[16]
Conceptual SAR Diagram:
Caption: Key SAR features of 1-aryl-3-azabicyclo[3.1.0]hexanes.
Conclusion and Future Perspectives
The 3-azabicyclo[3.1.0]hexane scaffold has proven to be a highly versatile and effective platform for the design of novel SNRIs. The synthetic methodologies outlined in this guide provide researchers with a robust toolkit for accessing a diverse range of analogs. A thorough understanding of the structure-activity relationships is paramount for the rational design of next-generation SNRIs with improved efficacy, selectivity, and pharmacokinetic properties. Future research in this area will likely focus on the development of more efficient and highly stereoselective catalytic methods for the synthesis of the bicyclic core, as well as the exploration of novel substitution patterns to fine-tune the pharmacological profile of these promising therapeutic agents.
References
- Epstein, J. W., Brabander, H. J., Fanshawe, W. J., Hofmann, C. M., McKenzie, T. C., Safir, S. R., ... & Lovell, F. M. (1981). 1-Aryl-3-azabicyclo[3.1.0]hexanes, a new series of nonnarcotic analgesic agents. Journal of Medicinal Chemistry, 24(5), 481–490.
- A novel and simple synthesis of 1-azabicyclo[3.1.0]hexane-3-ene derivatives. (n.d.).
- US20070082940A1 - Novel 1-aryl-3-azabicyclo[3.1.
- Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines - PMC - NIH. (n.d.).
- Photocatalytic oxidative cyclopropanation of aza-1,6-enynes: construction of 3-aza-bicyclo[3.1.
- Synthesis of trovafloxacin using various (1α,5α,6α)-3-azabicyclo[3.1.0]hexane derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.).
- Azabicyclo(3.1.0)
- Synthesis of 3‐azabicyclo[3.1.0]hexane derivatives 104 by iridium‐catalyzed transfer hydrogenation.
- Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple - Beilstein Journals. (n.d.).
- Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides to Access Conformationally Restricted Aza[3.1.0]bicycles - MDPI. (2023).
- Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)
- Synthesis of 3-Azabicyclo[3.1.
- Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones - RSC Publishing. (n.d.).
- (PDF)
- A kind of synthesis technique of fexofenadine hydrochloride - Eureka | P
- Synthesis of anti-allergic drugs - PMC - PubMed Central - NIH. (2020).
- CN101884628A - Preparation method for fexofenadine hydrochloride-containing medicinal composition - Google P
- An Efficient and Scalable Synthesis of Fexofenadine Hydrochloride - ResearchG
- Enantioselective Access to 3-Azabicyclo[3.1.
- A Nitrone Dipolar Cycloaddition Strategy toward an Enantioselective Synthesis of Massadine - PMC. (2018).
- Synthesis and Pharmacological Characterization of Bicyclic Triple Reuptake Inhibitor 3-Aryl Octahydrocyclopenta[c]pyrrole Analogues - ResearchG
- Metal-catalyzed cyclopropan
- Catalytic Enantio- and Diastereoselective Cyclopropanation of 2-Azadienes for the Synthesis of Aminocyclopropanes Bearing Quaternary Carbon Stereogenic Centers - NIH. (2019).
- Document: Synthesis of a potent wide-spectrum serotonin-, norepinephrine-, dopamine-reuptake inhibitor (SNDRI) and a species-selective dopamine-reupt... - ChEMBL - EMBL-EBI. (n.d.).
- Hydride Reduction Reactions - Chad's Prep®. (n.d.).
Sources
- 1. EP2070922B1 - Azabicyclo(3.1.0) hexane derivatives useful as modulators of dopamine D3 receptors - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. 1-Aryl-3-azabicyclo[3.1.0]hexanes, a new series of nonnarcotic analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydride Reduction - Chad's Prep® [chadsprep.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. Hydride Reduction Reactions - Chad's Prep® [chadsprep.com]
- 8. Photocatalytic oxidative cyclopropanation of aza-1,6-enynes: construction of 3-aza-bicyclo[3.1.0]hexane derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Photocatalytic oxidative cyclopropanation of aza-1,6-enynes: construction of 3-aza-bicyclo[3.1.0]hexane derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 12. Catalytic Enantio- and Diastereoselective Cyclopropanation of 2-Azadienes for the Synthesis of Aminocyclopropanes Bearing Quaternary Carbon Stereogenic Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Strategic Functionalization of the 3-Azabicyclo[3.1.0]hexane Scaffold
Introduction: The Strategic Value of a Constrained Scaffold in Drug Discovery
The 3-azabicyclo[3.1.0]hexane scaffold has emerged as a privileged structural motif in modern medicinal chemistry. Its rigid, three-dimensional architecture offers a unique conformational constraint that is highly sought after in the design of novel therapeutics. This inherent rigidity allows for the precise spatial orientation of pharmacophoric elements, leading to enhanced binding affinity and selectivity for biological targets.[1][2] The scaffold is a cornerstone in the development of treatments for a wide range of conditions, including neurological disorders, cancer, and infectious diseases, underscoring its broad therapeutic potential.[3][4] Notable examples of bioactive molecules incorporating this scaffold include potent μ opioid receptor antagonists and ketohexokinase (KHK) inhibitors.[1]
This guide provides a comprehensive overview of the key strategies for the functionalization of the 3-azabicyclo[3.1.0]hexane core. It is designed for researchers, scientists, and drug development professionals, offering both a conceptual framework and detailed, actionable protocols for the synthesis and derivatization of this valuable scaffold. We will delve into the mechanistic underpinnings of these transformations, providing insights into the rationale behind experimental design and empowering researchers to adapt and innovate in their own synthetic endeavors.
Core Synthetic Strategies: Building the Bicyclic Framework
The initial construction of the 3-azabicyclo[3.1.0]hexane skeleton is a critical first step that often dictates the feasibility of subsequent functionalization. Several robust methods have been developed, each with its own advantages in terms of substrate scope, stereocontrol, and scalability.
Palladium-Catalyzed Cyclopropanation of Maleimides
A highly effective and practical approach for the synthesis of 3-azabicyclo[3.1.0]hexane derivatives involves the palladium-catalyzed reaction of maleimides with N-tosylhydrazones.[5] This method is particularly attractive due to its operational simplicity, high yields, and excellent diastereoselectivity.[5]
Mechanistic Rationale: The reaction proceeds through the in situ generation of a diazo compound from the N-tosylhydrazone, which then forms a palladium carbene intermediate. This intermediate subsequently undergoes cyclopropanation with the maleimide double bond. The stereochemical outcome is often dictated by the steric and electronic properties of the substituents on both the maleimide and the N-tosylhydrazone.
Protocol 1: Palladium-Catalyzed Synthesis of a 3-Aryl-3-azabicyclo[3.1.0]hexane-2,4-dione
Materials:
-
N-Aryl maleimide (1.0 equiv)
-
N-Tosylhydrazone (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 5 mol%)
-
Triphenylphosphine (PPh₃, 10 mol%)
-
Sodium carbonate (Na₂CO₃, 2.0 equiv)
-
Toluene, anhydrous
-
Nitrogen atmosphere
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add N-aryl maleimide, N-tosylhydrazone, Pd(OAc)₂, PPh₃, and Na₂CO₃.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 3-azabicyclo[3.1.0]hexane-2,4-dione.
Data Presentation:
| Entry | N-Aryl Maleimide | N-Tosylhydrazone | Yield (%) | Diastereomeric Ratio (exo:endo) |
| 1 | N-Phenylmaleimide | Benzaldehyde N-tosylhydrazone | 85 | >95:5 |
| 2 | N-(4-Methoxyphenyl)maleimide | Acetophenone N-tosylhydrazone | 78 | >95:5 |
| 3 | N-Benzylmaleimide | 4-Chlorobenzaldehyde N-tosylhydrazone | 82 | >95:5 |
Gold-Catalyzed Oxidative Cyclopropanation
For the synthesis of 3-aza-bicyclo[3.1.0]hexan-2-one derivatives, a gold-catalyzed oxidative cyclopropanation of N-allylynamides offers a powerful and regioselective route.[6] This transformation is notable for its mild reaction conditions and tolerance of a variety of functional groups.[6]
Causality of Experimental Choices: The use of a gold catalyst is crucial for activating the alkyne moiety of the N-allylynamide towards nucleophilic attack by the tethered alkene. The pyridine N-oxide serves as a mild oxidant to facilitate the overall transformation. The choice of solvent, typically a chlorinated solvent like 1,2-dichloroethane, is important for catalyst solubility and reactivity.
Caption: Gold-catalyzed oxidative cyclopropanation workflow.
Direct Functionalization of the Pre-formed Scaffold
Once the 3-azabicyclo[3.1.0]hexane core is assembled, a variety of strategies can be employed to introduce chemical diversity.
Transannular C-H Arylation
A groundbreaking approach for the late-stage functionalization of the 3-azabicyclo[3.1.0]hexane scaffold is the palladium-catalyzed transannular C-H arylation.[7] This methodology allows for the direct introduction of aryl groups at the C1 or C5 positions, which are typically unreactive C(sp³)-H bonds.[8]
Expertise & Experience: The success of this reaction hinges on the use of a directing group, often a pivaloyl group on the nitrogen atom, which positions the palladium catalyst in proximity to the target C-H bonds.[7] The bicyclic nature of the substrate pre-organizes it into a boat-like conformation, facilitating the C-H activation step.[7] Microwave irradiation is often employed to accelerate the reaction and improve yields.[8]
Protocol 2: Transannular C-H Arylation of N-Pivaloyl-3-azabicyclo[3.1.0]hexane
Materials:
-
N-Pivaloyl-3-azabicyclo[3.1.0]hexane (1.0 equiv)
-
Aryl iodide (2.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 10 mol%)
-
Cesium pivalate (CsOPiv, 3.0 equiv)
-
tert-Amyl alcohol
-
Microwave vial
Procedure:
-
To a microwave vial, add N-pivaloyl-3-azabicyclo[3.1.0]hexane, aryl iodide, Pd(OAc)₂, and CsOPiv.
-
Add tert-amyl alcohol.
-
Seal the vial and heat the reaction mixture in a microwave reactor to 180 °C for 30-60 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a short plug of silica gel.
-
Concentrate the filtrate and purify the residue by preparative HPLC or flash chromatography to yield the arylated product.
Trustworthiness - A Self-Validating System: The regioselectivity of the arylation should be confirmed by 2D NMR techniques (e.g., HMBC, NOESY) to unambiguously establish the point of attachment of the aryl group. The reaction's robustness can be validated by exploring a diverse range of electronically and sterically varied aryl iodides.
Caption: Simplified mechanism of transannular C-H arylation.
N-Functionalization: Introducing Diversity at the Nitrogen Atom
The nitrogen atom at the 3-position is a prime handle for introducing a wide array of functional groups, which can significantly modulate the physicochemical and pharmacological properties of the molecule. Standard N-acylation, N-alkylation, and N-arylation (e.g., Buchwald-Hartwig amination) protocols are generally applicable.
Expert Insight: When performing N-functionalization on a deprotected 3-azabicyclo[3.1.0]hexane, it is crucial to select reaction conditions that are compatible with the potentially sensitive cyclopropane ring. For instance, strongly acidic or basic conditions at elevated temperatures should be used with caution to avoid ring-opening side reactions.
Stereoselective Functionalization: The Importance of Chirality
For many therapeutic applications, controlling the stereochemistry of the 3-azabicyclo[3.1.0]hexane core is paramount. Dirhodium(II)-catalyzed cyclopropanation of N-protected 2,5-dihydropyrroles with ethyl diazoacetate has been shown to be a highly effective method for achieving stereoselective synthesis of either the exo- or endo-isomers.[2][9]
The Decisive Role of the Catalyst: The choice of the dirhodium(II) catalyst and its ligands is the determining factor in the diastereoselectivity of the cyclopropanation. For example, catalysts with electron-withdrawing ligands may favor the formation of one diastereomer over the other. Subsequent hydrolysis conditions can also be tailored to selectively isolate the desired isomer.[2][9]
Data Summary: Stereoselective Cyclopropanation
| Catalyst | Diastereoselectivity (exo:endo) | Reference |
| Rh₂(OAc)₄ | Varies with substrate | [2] |
| Rh₂(esp)₂ | High exo selectivity | [9] |
Conclusion and Future Directions
The functionalization of the 3-azabicyclo[3.1.0]hexane scaffold is a dynamic and evolving field. The strategies outlined in this guide, from de novo synthesis to late-stage C-H functionalization, provide a powerful toolkit for medicinal chemists to explore the chemical space around this important core. Future research will likely focus on the development of even more efficient and selective catalytic methods, including enantioselective C-H functionalization, to further expand the utility of this versatile scaffold in the quest for new and improved medicines.
References
-
Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides to Access Conformationally Restricted Aza[3.1.0]bicycles. (2023). MDPI. Retrieved from [Link]
-
Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. (2024). Organic Letters - ACS Publications. Retrieved from [Link]
-
Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. (n.d.). Beilstein Journals. Retrieved from [Link]
-
Transannular C–H Arylation of the Azabicyclo[3.1.0]hexane Core. (n.d.). Synfacts. Retrieved from [Link]
-
Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis of 3-Aza-bicyclo[3.1.0]hexan-2-one Derivatives via Gold-Catalyzed Oxidative Cyclopropanation of N-Allylynamides. (n.d.). Organic Letters - ACS Publications. Retrieved from [Link]
- WO2007075790A1 - Process for the preparation of 6, 6-dimethyl-3-azabicyclo-[3.1.0]-hexane compounds and enantiomeric salts thereof. (n.d.). Google Patents.
-
Enantioselective Access to 3-Azabicyclo[3.1.0]hexanes by CpxRhIII Catalyzed C–H Activation and Cp*IrIII Transfer Hydrogenation. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines. (2018). RSC Publishing. Retrieved from [Link]
-
Methods of assembling 3-azabicyclo[3.1.0]hexane skeleton (microreview). (2016). Semantic Scholar. Retrieved from [Link]
-
Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. (n.d.). RSC Publishing. Retrieved from [Link]
-
Palladium-Catalyzed Transannular C–H Functionalization of Alicyclic Amines. (n.d.). PMC - NIH. Retrieved from [Link]
-
Studies on the Ring Opening Reactions of 3-Oxa-1-azabicyclo[3.1.0]hexan-2-ones. Synthesis of Aminomethyl Oxazolidinones and Aziridinyl Ureas. (2025). ResearchGate. Retrieved from [Link]
- US9133159B2 - 1-heteroaryl-3-azabicyclo[3.1.0]hexanes, methods for their preparation and their use as medicaments. (n.d.). Google Patents.
- EP0007652A1 - Derivatives of 3-azabicyclo(3.1.0)hexane and a process for their preparation. (n.d.). Google Patents.
-
Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. (n.d.). NIH. Retrieved from [Link]
- US9205074B2 - 1-aryl-3-azabicyclo[3.1.0]hexanes: preparation and use to treat neuropsychiatric disorders. (n.d.). Google Patents.
-
Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. Synthesis of CHF 2 -substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF 2 -pyrazolines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13141K [pubs.rsc.org]
- 2. Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Palladium-Catalyzed Transannular C–H Functionalization of Alicyclic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Exo and Endo Isomers of Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate
Welcome to the technical support center for the purification of the exo and endo isomers of Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the separation of these diastereomers. The 3-azabicyclo[3.1.0]hexane scaffold is a valuable building block in medicinal chemistry, and achieving high isomeric purity is often a critical step in the synthesis of pharmaceutical candidates.[1][2]
This document will provide not just procedural steps but also the underlying scientific principles to empower you to make informed decisions during your purification process.
Understanding the Challenge: Exo vs. Endo Isomerism
The primary challenge in purifying Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate lies in the subtle structural differences between the exo and endo diastereomers. The exo isomer, with the carboxylate group on the convex face of the bicyclic system, is thermodynamically more stable.[3][4] In contrast, the endo isomer is sterically more hindered and less stable.[4] This inherent stability difference can be exploited during purification, but the similar polarities of the two isomers can make chromatographic separation difficult.
Below is a visual representation of the purification workflow and the isomeric relationship.
Sources
- 1. US20030207876A1 - 3-Azabicyclo[3.1.0]hexane derivatives useful in therapy - Google Patents [patents.google.com]
- 2. Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemtube3d.com [chemtube3d.com]
Technical Support Center: Degradation of Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate Under Acidic Conditions
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for "Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate." This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound, particularly its degradation under acidic conditions. As Senior Application Scientists, we have compiled this resource based on established chemical principles, field-proven insights, and a thorough review of relevant literature to ensure you can anticipate and address challenges in your experimental work.
I. Understanding the Molecule: Key Structural Considerations
Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate possesses a unique and rigid bicyclic structure containing a fused cyclopropane and pyrrolidine ring. This strained system, coupled with the presence of an ethyl ester and a secondary amine, dictates its reactivity and stability. The 3-azabicyclo[3.1.0]hexane core is a significant structural motif in a variety of biologically active compounds and pharmaceuticals.[1][2] Understanding the interplay between these functional groups is crucial for predicting its behavior in acidic environments.
II. Frequently Asked Questions (FAQs)
Here we address common questions regarding the acidic degradation of Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate.
Q1: What is the primary degradation pathway for Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate in acidic conditions?
A1: The primary and most anticipated degradation pathway is the acid-catalyzed hydrolysis of the ethyl ester functional group.[3] This reaction is essentially the reverse of Fischer esterification and involves the nucleophilic attack of water on the protonated carbonyl carbon of the ester. The expected products are 3-azabicyclo[3.1.0]hexane-6-carboxylic acid and ethanol.
Q2: How does the 3-azabicyclo[3.1.0]hexane ring system influence the rate of ester hydrolysis?
A2: The bicyclic ring system, specifically the cyclopropane moiety, can impact the rate of hydrolysis. Esters of cyclopropanecarboxylic acid have been shown to exhibit enhanced stability against both acid- and base-catalyzed hydrolysis.[4] This increased stability is attributed to the electronic properties of the cyclopropane ring. Therefore, it is plausible that the hydrolysis of Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate may proceed at a slower rate compared to a non-cyclic or less strained ester analogue under similar acidic conditions.
Q3: Can the nitrogen atom in the pyrrolidine ring participate in the degradation process?
A3: Yes, the lone pair of electrons on the nitrogen atom can play a significant role. Under acidic conditions, this nitrogen is likely to be protonated, forming a positively charged ammonium species. This protonation can have two main consequences:
-
Electronic Effect: The resulting positive charge on the nitrogen can inductively withdraw electron density from the surrounding atoms, potentially influencing the reactivity of the ester group.
-
Neighboring Group Participation: While less common for hydrolysis, the possibility of the amine participating in an intramolecular reaction cannot be entirely ruled out, potentially leading to alternative degradation products or affecting the hydrolysis rate.[5][6]
Q4: Is ring-opening of the bicyclic system a concern under acidic conditions?
A4: While ester hydrolysis is the more probable primary degradation pathway, acid-catalyzed ring-opening of strained bicyclic systems is a known phenomenon in organic chemistry. The high ring strain of the cyclopropane fused to the pyrrolidine ring could make it susceptible to cleavage under harsh acidic conditions (e.g., high acid concentration, elevated temperatures). This would lead to the formation of more complex degradation products. Monitoring for unexpected degradation products during forced degradation studies is crucial to assess this risk.
III. Troubleshooting Guide: Common Experimental Issues
This section provides a structured approach to troubleshooting common problems encountered during the handling and analysis of Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate in acidic media.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Faster than expected degradation of the parent compound. | 1. Harsh acidic conditions: The concentration of the acid or the temperature of the experiment may be too high. 2. Presence of catalytic impurities: Trace metals or other acidic species in the reaction mixture could be accelerating the degradation. | 1. Optimize reaction conditions: Perform a systematic study by varying the acid concentration (e.g., 0.1N, 0.5N, 1N HCl) and temperature (e.g., room temperature, 40°C, 60°C) to find milder conditions that still induce detectable degradation. 2. Ensure high purity of reagents and solvents: Use high-purity reagents and solvents to minimize the impact of impurities. |
| Inconsistent or non-reproducible degradation profiles. | 1. Inaccurate pH control: Small variations in the initial pH can lead to significant differences in the degradation rate. 2. Inconsistent temperature control: Fluctuations in temperature will affect the reaction kinetics. 3. Variability in sample preparation: Inconsistent initial concentrations of the compound or acid can lead to variable results. | 1. Use buffered solutions: Where appropriate, use acidic buffers to maintain a constant pH throughout the experiment. 2. Ensure precise temperature control: Use a calibrated water bath or heating block to maintain a stable temperature. 3. Standardize sample preparation: Develop and strictly follow a standard operating procedure (SOP) for sample preparation. |
| Appearance of unexpected peaks in the chromatogram. | 1. Ring-opening of the bicyclic system: As discussed in the FAQs, harsh conditions may lead to the formation of ring-opened products. 2. Secondary degradation: The primary degradation product (the carboxylic acid) may undergo further degradation. 3. Interaction with excipients (in formulation studies): The active pharmaceutical ingredient (API) may be reacting with excipients under acidic conditions. | 1. Characterize unknown peaks: Use techniques like LC-MS/MS to identify the mass and fragmentation pattern of the unknown impurities.[7][8] This will provide clues to their structure. 2. Perform forced degradation on the primary degradant: Subject the synthesized or isolated carboxylic acid degradant to the same stress conditions to see if it generates any of the unknown peaks. 3. Conduct compatibility studies: Test the API in the presence of individual excipients under acidic conditions to identify any interactions. |
| Poor mass balance in forced degradation studies. | 1. Formation of non-UV active or volatile degradants: Some degradation products may not be detectable by UV-based HPLC methods or may be lost due to volatility. 2. Adsorption of compound or degradants onto surfaces: The compound or its degradation products may be adsorbing to the walls of the reaction vessel or HPLC vials. 3. Incomplete elution from the HPLC column: Highly polar or charged degradation products may be retained on the column. | 1. Use a universal detector: Employ a mass spectrometer (MS) or a charged aerosol detector (CAD) in conjunction with UV detection to ensure all non-volatile degradants are accounted for. 2. Use silanized glassware: To minimize adsorption, use silanized glassware for sample preparation and storage. 3. Optimize HPLC method: Modify the mobile phase composition, gradient, or column chemistry to ensure all components are eluted.[9][10] |
IV. Experimental Protocols
A. Protocol for Forced Degradation Study (Acid Hydrolysis)
This protocol outlines a general procedure for conducting a forced degradation study on Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate under acidic conditions. The goal is to achieve a target degradation of 5-20%.
Materials:
-
Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate
-
Hydrochloric acid (HCl), 0.1N and 1N solutions
-
Sodium hydroxide (NaOH), 0.1N and 1N solutions for neutralization
-
HPLC grade water
-
HPLC grade acetonitrile or methanol
-
Class A volumetric flasks and pipettes
-
Calibrated pH meter
-
Thermostatically controlled water bath or oven
Procedure:
-
Sample Preparation: Prepare a stock solution of Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate in a suitable solvent (e.g., water or a mixture of water and acetonitrile/methanol) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
To separate aliquots of the stock solution, add an equal volume of 0.1N HCl and 1N HCl.
-
Incubate the solutions at different temperatures (e.g., room temperature, 40°C, and 60°C).
-
A control sample (stock solution with water instead of acid) should be run in parallel at each temperature.
-
-
Time Points: Withdraw aliquots of the stressed samples at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent amount of NaOH solution to stop the degradation reaction.
-
Analysis: Dilute the neutralized samples to a suitable concentration for HPLC analysis and inject them into the HPLC-UV/MS system.
-
Data Evaluation:
-
Calculate the percentage degradation of the parent compound.
-
Determine the relative amounts of the degradation products.
-
Assess the mass balance of the reaction.
-
B. Stability-Indicating HPLC-MS Method
A robust stability-indicating method is crucial for accurately quantifying the parent compound and its degradation products.
| Parameter | Recommendation |
| Column | C18 reverse-phase column (e.g., 100 x 4.6 mm, 2.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with a low percentage of B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over a suitable time to ensure separation of all components. |
| Flow Rate | 0.8 - 1.2 mL/min |
| Column Temperature | 30 - 40 °C |
| UV Detection | Monitor at a wavelength where both the parent and potential degradants have absorbance (e.g., 210 nm), or use a photodiode array (PDA) detector to obtain spectra of all peaks. |
| MS Detection | Electrospray ionization (ESI) in positive mode. Monitor the protonated molecular ions of the parent compound and expected degradation products. Use MS/MS for structural elucidation of unknown peaks. |
V. Visualization of Degradation Pathway and Workflow
A. Proposed Acid-Catalyzed Degradation Pathway
Caption: Proposed degradation pathways under acidic conditions.
B. Forced Degradation Experimental Workflow
Caption: Workflow for the forced degradation study.
VI. Concluding Remarks
The degradation of Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate under acidic conditions is a multifaceted process influenced by its unique bicyclic structure. While ester hydrolysis is the most probable degradation pathway, the potential for ring-opening and the influence of the nitrogen atom should not be overlooked. A systematic approach to forced degradation studies, coupled with a robust, stability-indicating analytical method, is essential for fully characterizing the stability of this molecule. This guide provides a comprehensive framework for anticipating and addressing the challenges associated with the acidic degradation of this compound, enabling researchers to conduct their experiments with greater confidence and scientific rigor.
VII. References
-
Li, Y., Feng, J., Huang, F., & Baell, J. B. (2023). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. Chemistry (Weinheim an der Bergstrasse, Germany), 29(48), e202301017. [Link]
-
Bender, D. M., Peterson, J. A., McCarthy, J. R., Gunaydin, H., Takano, Y., & Houk, K. N. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic letters, 10(3), 509–511. [Link]
-
Shafer, J. A., & Morawetz, H. (1963). Participation of a Neighboring Amide Group in the Decomposition of Esters and Amides of Substituted Phthalamic Acids. The Journal of Organic Chemistry, 28(7), 1899–1903. [Link]
-
Rao, B. V., Sowjanya, G. N., Ajitha, A., & Rao, V. U. (2014). Stability Indicating HPLC Method Development and Validation. International Journal of Pharmaceutical Science and Research, 5(8), 3465-3474. [Link]
-
Chemistry LibreTexts. (2023). 17.4: Hydrolysis of Esters and Amides. [Link]
-
Lee, J. Y., et al. (2024). Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling. Journal of Chemical Information and Modeling. [Link]
-
Tani, A., et al. (2010). Fragmentation and Reaction Rate Constants of Terpenoids Determined by Proton Transfer Reaction-mass Spectrometry. Atmospheric Environment, 44(20), 2458-2465. [Link]
-
Scribd. (n.d.). Kinetics of Acid Catalysed Hydrolysis of Ethyl Acetate. [Link]
-
YouTube. (2019). mechanism of amide hydrolysis. [Link]
-
MDPI. (2022). Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. [Link]
-
YouTube. (2024). Kinetics of acid catalyzed hydrolysis of ethylacetate ester| Lab activity. [Link]
-
ResearchGate. (n.d.). Oxidative cyclization of active methylene amides: efficient synthesis of functionalized 3-azabicyclo[ n .1.0]alkanes. [Link]
-
International Journal of Trend in Scientific Research and Development. (2019). Stability Indicating HPLC Method Development –A Review. [Link]
-
YouTube. (2020). Study of the kinetics of acid catalysed hydrolysis of ethyl acetate by Dr. Bornali Boruah. [Link]
-
Atmospheric Measurement Techniques. (2021). Fragmentation inside PTR-based mass spectrometers limits the detection of ROOR and ROOH peroxides. [Link]
-
ScienceDirect. (2022). Enantioseparation and quantitative determination of two homologous beta amino acids found in Fabaceae plants. [Link]
-
AIP Publishing. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. [Link]
-
Google Patents. (n.d.). Process for the preparation of 6, 6-dimethyl-3-azabicyclo-[3.1.0]-hexane compounds and enantiomeric salts thereof.
-
Wiley Online Library. (n.d.). 5. Hydrolysis of an Ester (Section 18.4C) Esters are hydrolyzed only in the presence of. [Link]
-
ResearchGate. (n.d.). Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives. [Link]
-
LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]
-
KINETICS OF HYDROLYSIS OF ETHYL ACETATE. (n.d.). [Link]
-
ResearchGate. (n.d.). The Influence of Neighboring Group Participation on the Hydrolysis of 2-O-Substituted Methyl Glucopyranosides. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.aip.org [pubs.aip.org]
- 9. scispace.com [scispace.com]
- 10. ijtsrd.com [ijtsrd.com]
Technical Support Center: Catalyst Loading Optimization for Dirhodium-Catalyzed Cyclopropanation
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for dirhodium-catalyzed cyclopropanation. This guide is designed for researchers, chemists, and process development professionals who are looking to optimize their reactions, specifically by fine-tuning the catalyst loading. Efficient catalyst utilization is paramount for cost-effective, scalable, and reproducible synthesis.[1] This document provides practical, field-tested advice in a troubleshooting and FAQ format to help you overcome common challenges and enhance the performance of your cyclopropanation reactions.
Section 1: Troubleshooting Guide
This section addresses specific, common problems encountered during dirhodium-catalyzed cyclopropanation experiments. Each issue is presented as a question, followed by an in-depth analysis of potential causes and actionable solutions.
Q1: My reaction yield is low or the reaction has stalled. Should I simply increase the catalyst loading?
A: While insufficient catalyst loading can certainly lead to low conversion, it is not the only cause and simply increasing it may be wasteful or introduce new problems. A systematic approach is required.
Immediate Diagnostic Questions:
-
Is the catalyst active? Has the dirhodium catalyst changed color from its characteristic green or blue to black or brown? This indicates decomposition.
-
Are side products being formed? Check your crude reaction mixture by ¹H NMR or GC-MS. The most common side product is the carbene dimer, formed from two molecules of the diazo compound.[2][3] C-H insertion products are also possible.[4]
-
Was the reaction performed under strictly inert conditions? Many dirhodium catalysts are sensitive to oxygen and moisture, which can lead to deactivation.[5]
Potential Causes & Solutions:
-
Catalyst Inactivity or Decomposition:
-
Cause: Exposure to air, moisture, or impurities in the reagents/solvent can deactivate the catalyst. Protic impurities (water, alcohols) or strong Lewis bases can inhibit or poison the catalyst.
-
Solution: Ensure all glassware is rigorously flame- or oven-dried. Use high-purity, anhydrous solvents and reagents. Perform the entire experiment, including the preparation of stock solutions, under a strictly inert atmosphere (high-purity Argon or Nitrogen).[5]
-
-
Sub-Optimal Catalyst Loading:
-
Cause: The current loading is too low to achieve a practical reaction rate for the given substrate and conditions.
-
Solution: Before increasing the loading significantly, first ensure other parameters are optimized. If the reaction is clean but slow, incrementally increase the catalyst loading (e.g., from 0.1 mol% to 0.5 mol%, then to 1.0 mol%) and monitor the reaction progress.[5] For highly efficient catalyst systems, loadings can be much lower.[6]
-
-
High Concentration of Diazo Compound:
-
Cause: Adding the diazo compound too quickly or all at once leads to a high concentration of the reactive rhodium-carbene intermediate. This intermediate can react with another molecule of the diazo compound, leading to dimerization and other side reactions, which consumes the starting material unproductively.[2][5]
-
Solution: The single most effective technique to prevent dimerization is the slow, controlled addition of the diazo compound using a syringe pump over several hours.[5] This maintains a very low, steady-state concentration of the carbene, favoring the desired reaction with the alkene which is present in much higher concentration.
-
-
Poor Substrate Reactivity:
-
Cause: Electron-deficient alkenes are inherently less reactive towards the electrophilic rhodium-carbene intermediate.[7] Sterically hindered alkenes can also exhibit lower reaction rates.[5]
-
Solution: For less reactive alkenes, a higher catalyst loading or elevated temperature may be necessary. Alternatively, consider a more electron-rich dirhodium catalyst (e.g., with acetamidate ligands instead of acetate) to increase the nucleophilicity of the carbene intermediate.[4]
-
Below is a workflow to guide your troubleshooting process.
Q2: The enantioselectivity (ee) of my reaction is poor, especially when I try to lower the catalyst loading. What is happening?
A: This is a well-documented phenomenon. A drop in enantioselectivity at very low catalyst loadings is often observed and can be attributed to several factors.
Potential Causes & Solutions:
-
Background (Uncatalyzed) Reaction:
-
Cause: At extremely low catalyst concentrations, a non-enantioselective background reaction (e.g., thermal decomposition of the diazo compound) can become competitive with the desired catalytic cycle.[5] This uncatalyzed pathway produces a racemic product, which erodes the overall enantiomeric excess of the product mixture.
-
Solution: Determine the minimum catalyst loading that maintains high enantioselectivity. A study on Rh₂(R-BNP)₄ showed that decreasing the loading from 0.5 mol% to 0.1 mol% led to a noticeable drop in ee (96% to 91%), while a further decrease to 0.01 mol% caused a dramatic fall to 40% ee.[8] This suggests a threshold below which the catalyzed reaction can no longer outcompete the background reaction.
-
-
Catalyst Decomposition/Impurities:
-
Cause: If a small portion of the catalyst decomposes into an achiral, yet still active, rhodium species, this can generate racemic product. Similarly, trace metal impurities in reagents could catalyze a non-selective reaction. At higher loadings, the contribution from this minor pathway is negligible, but at ultra-low loadings, it becomes significant.
-
Solution: Use the highest purity catalyst available. Ensure rigorous inert conditions to prevent decomposition. Pre-stirring the catalyst in the solvent before adding reagents can sometimes help form the active species cleanly.
-
-
Sub-optimal Catalyst Choice for High Turnover:
-
Cause: Not all chiral dirhodium catalysts are robust enough to maintain their structural integrity and chiral environment over a high number of turnovers. Some catalysts are simply more stable and active, allowing them to function effectively at very low loadings.
-
Solution: If high turnover is a key objective, you may need to screen for a more robust catalyst. For instance, certain triarylcyclopropanecarboxylate (TPCP) based catalysts have been specifically designed and proven to maintain extremely high enantioselectivity (86-99% ee) even at catalyst loadings as low as 0.001 mol%.[6]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is a "typical" catalyst loading for a dirhodium-catalyzed cyclopropanation?
A: There is no single "typical" loading, as the optimal amount depends heavily on the catalyst's activity, the substrates' reactivity, and the desired reaction time and purity. However, general ranges can be provided as a starting point for optimization.
| Catalyst Type | Application | Typical Loading (mol%) | Notes |
| Achiral (e.g., Rh₂(OAc)₄) | Initial screening, non-chiral synthesis | 0.5 - 2.0 | A robust and common starting point for reaction discovery. |
| Chiral Carboxylates (e.g., Davies', Hashimoto's) | Asymmetric synthesis | 0.1 - 1.0 | Often used for initial optimization of enantioselectivity.[8] |
| Chiral Carboxamidates (e.g., Doyle's) | Asymmetric intramolecular reactions | 0.5 - 1.0 | Particularly effective for intramolecular C-H insertion and cyclopropanation.[9] |
| High-Turnover Catalysts | Process development, large-scale synthesis | 0.001 - 0.1 | Requires highly stable and active catalysts.[6] |
Table 1: General Catalyst Loading Ranges for Dirhodium Catalysts.
Expert Advice: For a new reaction, a good starting point is often 1 mol%. If the reaction is successful, you can then perform an optimization study to systematically lower the loading.
Q2: How do I select the right dirhodium catalyst for my specific substrate?
A: Catalyst selection is crucial and often requires empirical screening. The electronic and steric properties of both the diazo compound and the alkene are determining factors.
-
For Aryldiazoacetates: The electronic nature of the aryl ring is critical. A comprehensive study showed that for many simple or electron-rich aryldiazoacetates, Rh₂(R-DOSP)₄ is a top performer.[8] For ortho-substituted aryldiazoacetates, Rh₂(S-PTAD)₄ often provides superior enantioselectivity. For certain meta-substituted systems, such as 3-methoxy-substituted aryldiazoacetates, the less common Rh₂(R-BNP)₄ can be optimal.[8]
-
For Electron-Deficient Alkenes: Cyclopropanation of electron-deficient alkenes (e.g., acrylates, acrylamides) is challenging due to the electrophilic nature of the rhodium carbene.[7] Specialized catalysts are often required. For example, Rh₂(S-TCPTAD)₄ was found to be highly effective for these substrates, providing high yields and excellent enantioselectivity (up to 98% ee).[7][10]
-
For Intramolecular Reactions: Chiral dirhodium(II) carboxamidates, often called 'Doyle catalysts' (e.g., Rh₂(MEPY)₄), are particularly well-suited for intramolecular reactions, often providing exceptional enantiocontrol.[9]
Q3: What is the basic mechanism of the reaction, and how does it inform optimization?
A: Understanding the catalytic cycle is key to rational optimization. The generally accepted mechanism proceeds through three main steps:[4]
-
Carbene Formation: The diazo compound coordinates to an axial site of the dirhodium catalyst. This is followed by the irreversible loss of dinitrogen (N₂) to form a highly reactive rhodium-carbene intermediate.
-
Cyclopropanation: The electron-rich alkene attacks the electrophilic carbene carbon. This is believed to be a concerted (or very nearly concerted) process where the two new carbon-carbon bonds are formed in a single step. This concerted nature explains why the stereochemistry of the alkene is retained in the cyclopropane product.[4][11]
-
Catalyst Regeneration: The cyclopropane product is released, freeing the axial site on the dirhodium catalyst to engage another molecule of the diazo compound.
Optimization Insights from the Mechanism:
-
The rate-limiting step can be the decomposition of the diazo compound.
-
The key intermediate is the rhodium-carbene. To avoid side reactions (like dimerization), its concentration must be kept low via slow addition of the diazo precursor.[2]
-
The catalyst's ligands directly shape the steric and electronic environment of the carbene, controlling the stereoselectivity of the alkene approach. This is why ligand choice is paramount for asymmetric catalysis.[8]
Section 3: Experimental Protocol
Protocol 1: Systematic Optimization of Catalyst Loading
This protocol outlines a general procedure for determining the optimal catalyst loading for a dirhodium-catalyzed cyclopropanation reaction.
Objective: To find the minimum catalyst loading that provides >95% conversion within a reasonable timeframe (e.g., 12 hours) while maintaining high stereoselectivity.
Materials:
-
Dirhodium(II) catalyst (e.g., Rh₂(S-DOSP)₄)
-
Alkene (e.g., Styrene, 1.0 M solution in solvent)
-
Diazo compound (e.g., Ethyl phenylacetate, 0.5 M solution in solvent)
-
Anhydrous, degassed solvent (e.g., Dichloromethane, DCM)
-
Internal standard (e.g., Dodecane) for GC/HPLC analysis
-
Standard laboratory glassware (flame-dried) and syringe pump
Procedure:
-
Reaction Setup: In parallel, set up four flame-dried reaction vials (Vial A-D) equipped with stir bars under an inert atmosphere (Argon).
-
Reagent Addition:
-
To each vial, add the alkene solution (e.g., 1.0 mL, 1.0 mmol, 1.0 equiv) and the internal standard.
-
Add the dirhodium catalyst using a stock solution to achieve the desired loading:
-
Vial A (Control): 1.0 mol%
-
Vial B: 0.5 mol%
-
Vial C: 0.1 mol%
-
Vial D: 0.05 mol%
-
-
-
Diazo Compound Addition:
-
Prepare a solution of the diazo compound (e.g., 1.1 mmol, 1.1 equiv in 5 mL of solvent).
-
Using a syringe pump, add the diazo solution to each vial simultaneously (if using a multi-channel pump) or sequentially over a set period (e.g., 4 hours) at room temperature.[5]
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reactions to stir.
-
Take aliquots from each vial at regular intervals (e.g., 1h, 2h, 4h, 8h, 12h) and quench immediately (e.g., with a drop of acetic acid).
-
Analyze the aliquots by GC or HPLC to determine the conversion (vs. internal standard) and the diastereomeric/enantiomeric ratio.
-
-
Data Analysis:
-
Plot conversion vs. time for each catalyst loading.
-
Plot selectivity (ee and dr) vs. catalyst loading at a fixed time point (e.g., when the control reaction reaches completion).
-
The optimal loading is the lowest concentration that achieves the target conversion and selectivity within the desired timeframe.
-
Example Data Table:
| Entry | Catalyst Loading (mol%) | Time (h) | Conversion (%) | ee (%) |
| 1 | 1.0 | 4 | >99 | 98 |
| 2 | 0.5 | 6 | >99 | 98 |
| 3 | 0.1 | 12 | 97 | 96 |
| 4 | 0.05 | 12 | 85 | 92 |
Table 2: Representative data from a catalyst loading optimization study. In this hypothetical case, 0.1 mol% might be chosen as the optimal loading, balancing reaction time, completion, and selectivity.
References
-
Facile Recovery and Recycling of a Soluble Dirhodium Catalyst in Asymmetric Cyclopropanation via a Catalyst-in-Bag System. Organic Process Research & Development. Available at: [Link]
-
Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates. National Institutes of Health (PMC). Available at: [Link]
-
Metal-catalyzed cyclopropanations. Wikipedia. Available at: [Link]
-
Cyclopropanation of Alkenes. Master Organic Chemistry. Available at: [Link]
-
Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. National Institutes of Health (PMC). Available at: [Link]
-
Rhodium(II)-Catalyzed Asymmetric Cyclopropanation and Desymmetrization of [2.2]Paracyclophanes. ACS Catalysis. Available at: [Link]
-
Stereoselective Cyclopropanation Reactions. Chemical Reviews. Available at: [Link]
-
From Serendipity to Rational Design: Heteroleptic Dirhodium Amidate Complexes for Diastereodivergent Asymmetric Cyclopropanation. Journal of the American Chemical Society. Available at: [Link]
-
Cyclopropanation. Wikipedia. Available at: [Link]
-
Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes. Chemical Science. Available at: [Link]
-
Overcoming the Limitations of Rhodium-Catalyzed Asymmetric Cyclopropanation and Other Adventures in Strained Ring Synthesis. Emory Theses and Dissertations. Available at: [Link]
-
Facile Recovery and Recycling of a Soluble Dirhodium Catalyst in Asymmetric Cyclopropanation via a Catalyst-in-Bag System. National Institutes of Health (PMC). Available at: [Link]
-
In Situ Kinetic Studies of Rh(II)-Catalyzed Asymmetric Cyclopropanation with Low Catalyst Loadings. Emory University. Available at: [Link]
-
An overview on the applications of 'Doyle catalysts' in asymmetric cyclopropanation, cyclopropenation and C–H insertion reactions. Indian Academy of Sciences. Available at: [Link]
Sources
- 1. Facile Recovery and Recycling of a Soluble Dirhodium Catalyst in Asymmetric Cyclopropanation via a Catalyst-in-Bag System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ias.ac.in [ias.ac.in]
- 10. Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Synthesis of Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate
Welcome to the technical support guide for the synthesis of Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges and nuances associated with this valuable synthetic intermediate. Drawing from established literature and practical insights, this guide provides in-depth, question-and-answer-based troubleshooting, detailed protocols, and mechanistic explanations to enhance the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: My reaction produces a roughly 1:1 mixture of exo and endo diastereomers. Is this normal, and how can I isolate the isomer I need?
A1: Yes, obtaining a mixture of diastereomers is a very common outcome, especially when using standard achiral dirhodium(II) catalysts like dirhodium(II) acetate for the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate (EDA).[1][2] The two isomers, exo and endo, are formed because the carbene can approach the double bond from two different faces with similar energy barriers.
Cause & Mechanism: The rhodium carbene intermediate is planar, and its addition to the alkene face of the dihydropyrrole is not strongly directed by the N-Boc group in the absence of a chiral catalyst. This leads to a non-selective cyclopropanation.
Solution & Protocol: You have two primary strategies to resolve this:
-
Post-Reaction Isomerization and Separation (Recommended for exo): The exo isomer is generally the thermodynamically more stable product. You can epimerize the endo isomer in the mixture to the exo form. This strategy allows for the high-yield synthesis of the exo isomer without chromatography.[1][3]
-
Chromatographic Separation: If both isomers are needed or if you require the endo isomer, column chromatography on silica gel is an effective, albeit less scalable, method for separation.[4]
Protocol: Epimerization to Pure exo-Isomer [1][3]
-
Dissolve the Mixture: After the initial reaction workup and removal of the catalyst and solvent, dissolve the crude mixture of exo/endo isomers in a suitable anhydrous solvent like THF or tert-butanol.
-
Base Treatment: Add a strong base, such as sodium tert-butoxide (NaOtBu), to the solution. The base abstracts the acidic proton alpha to the ester carbonyl, forming an enolate intermediate.
-
Epimerization: Reprotonation of the enolate intermediate preferentially forms the more stable exo product. Allow the reaction to stir at room temperature until ¹H NMR analysis of an aliquot shows complete conversion to the exo isomer.
-
Workup: Quench the reaction with a proton source (e.g., saturated aqueous ammonium chloride), and extract the product into an organic solvent. After drying and concentration, you will have the enriched exo isomer. Subsequent hydrolysis with a base like NaOH can yield the corresponding carboxylic acid if desired.[1]
Q2: My reaction yield is low, and I've identified diethyl fumarate and diethyl maleate in my crude mixture. What's causing this?
A2: The presence of diethyl fumarate and diethyl maleate points to the dimerization of the rhodium-carbene intermediate derived from ethyl diazoacetate (EDA).[5][6] This is a well-known side reaction in metal-catalyzed cyclopropanations.
Cause & Mechanism: This side reaction becomes significant when the concentration of the carbene intermediate is high relative to the alkene substrate (N-Boc-2,5-dihydropyrrole). Instead of reacting with the intended alkene, two carbene intermediates react with each other, leading to the formation of the C=C double bond in the fumarate and maleate byproducts.
Troubleshooting & Prevention:
-
Slow Addition of EDA: This is the most critical factor. The EDA solution should be added slowly to the reaction mixture containing the alkene and the catalyst over several hours using a syringe pump.[1][2] This maintains a low, steady-state concentration of the carbene, favoring the intermolecular reaction with the alkene over dimerization.[5]
-
Reaction Temperature: Sub-optimal temperatures can lead to slow cyclopropanation, allowing carbene concentration to build up. While reactions at room temperature can result in low yields, increasing the temperature to 60-90 °C has been shown to significantly improve the yield of the desired cyclopropane.[1][2][3]
-
Adequate Mixing: Ensure the reaction is stirred efficiently to promote diffusion and reaction between the carbene and the alkene.
Q3: The reaction seems to stall, leaving a significant amount of unreacted N-Boc-2,5-dihydropyrrole. What are the likely causes?
A3: Incomplete conversion is a frequent issue that can stem from several factors related to the reagents or reaction conditions.
Cause & Troubleshooting:
-
Catalyst Inactivity: The rhodium catalyst may be deactivated. This can be due to impurities in the starting materials or solvent (e.g., water, peroxides). Ensure you are using high-purity, dry solvents.
-
Insufficient Catalyst Loading: While very low catalyst loadings (down to 0.005 mol%) are effective, going too low without optimizing other parameters can lead to stalling.[1][3] If you suspect this is the issue, a slightly higher catalyst loading may be beneficial.
-
Low Temperature: As mentioned, the reaction rate is highly temperature-dependent. A low reaction temperature can lead to a sluggish reaction that does not go to completion in a reasonable timeframe.[1][3] Crude NMR may show unreacted EDA under these conditions.[1][2] Consider increasing the reaction temperature.
-
EDA Decomposition: Ethyl diazoacetate is a hazardous and potentially explosive compound that can decompose, especially in the presence of acid or upon prolonged exposure to heat or light.[7] Ensure your EDA is of good quality and has been stored correctly.
Troubleshooting Guide: At-a-Glance
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Poor Diastereoselectivity (~1:1 exo/endo) | Achiral catalyst used; inherent lack of facial selectivity. | 1. Proceed with the mixture. 2. Perform base-catalyzed epimerization to enrich the exo isomer.[1] 3. Separate isomers using silica gel chromatography.[4] |
| Low Yield with Fumarate/Maleate Byproducts | High concentration of carbene intermediate. | 1. Crucial: Use a syringe pump for slow addition of EDA.[5] 2. Increase reaction temperature (e.g., 90 °C) to accelerate cyclopropanation.[2] 3. Ensure efficient stirring. |
| Incomplete Conversion / Stalled Reaction | Catalyst deactivation; insufficient catalyst; low temperature; EDA decomposition. | 1. Use pure, anhydrous solvents and reagents. 2. Confirm catalyst loading is adequate. 3. Increase reaction temperature.[3] 4. Use fresh, properly stored EDA. |
| Formation of Toluene Adducts | Use of toluene as a solvent. | Switch to a non-aromatic, inert solvent like dichloromethane (DCM) or dimethyl carbonate (DMC).[1] |
Visualizing the Process
Reaction Pathway and Isomer Formation
This diagram illustrates the core reaction and the formation of the key diastereomeric byproducts.
Caption: Catalytic cycle and product formation pathways.
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and resolving common experimental issues.
Caption: A decision tree for troubleshooting common issues.
References
-
White, J. M., et al. (2024). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters, 26(19), 2832–2836. [Link][1][2]
-
White, J. M., et al. (2024). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. National Institutes of Health. [Link][3]
-
Davies, H. M. L., & Lee, G. H. (2016). Asymmetric C–H Functionalization of N-Boc-2,5-dihydro-1H-pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. Journal of the American Chemical Society, 138(49), 15953–15956. [Link][8]
-
Fokin, V. V., et al. (2009). Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles. Journal of the American Chemical Society, 131(50), 18034–18035. [Link][9]
-
Charette, A. B., et al. (2011). The Effect of Additives on the Zinc Carbenoid-Mediated Cyclopropanation of a Dihydropyrrole. ResearchGate. [Link]
-
M. O. Chemistry (2023). Cyclopropanation of Alkenes. Master Organic Chemistry. [Link][7]
-
De, A., et al. (2016). A Sonogashira Cross-Coupling/5-exo-dig Cyclization/Ionic Hydrogenation Sequence: Synthesis of 4-Substituted 3-Azabicyclo[3.1.0]hexan-2-ones from 2-Iodocyclopropanecarboxamides. The Journal of Organic Chemistry, 81(17), 7484–7495. [Link][4]
-
Goudreau, S. R., & Charette, A. B. (2015). Pd-Catalyzed Regioselective Cyclopropanation of 2-Substituted 1,3-Dienes. ACS Catalysis, 5(8), 4749–4753. [Link][6]
-
Various Authors (2016). Asymmetric Construction of 3-Azabicyclo[3.1.0]hexane Skeleton with Five Contiguous Stereogenic Centers by Cu-Catalyzed 1,3-Dipolar Cycloaddition of Azomethine Ylides with Cyclopropenes. Amazon S3. [Link][10]
-
Supporting Information for Asymmetric Total Synthesis of (+)-Nagelamide U. Wiley-VCH. [Link][11]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Pd-Catalyzed Regioselective Cyclopropanation of 2-Substituted 1,3-Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles [organic-chemistry.org]
- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 11. wiley-vch.de [wiley-vch.de]
Validation & Comparative
A Comparative Guide to Purity Validation of Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate by High-Performance Liquid Chromatography
In the landscape of pharmaceutical development, the structural motif of 3-azabicyclo[3.1.0]hexane is a cornerstone for a variety of biologically active molecules.[1][2] Its constrained bicyclic structure offers a unique three-dimensional scaffold that is of high interest to medicinal chemists. Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate, as a key intermediate, demands rigorous purity assessment to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth, experience-driven approach to the validation of a High-Performance Liquid Chromatography (HPLC) method for this purpose, comparing it with alternative analytical technologies and grounding the protocol in established regulatory standards.
The Criticality of Purity for Bicyclic Intermediates
The synthetic pathways to construct the 3-azabicyclo[3.1.0]hexane ring system can be complex, potentially introducing a range of impurities.[3] These may include diastereomers, enantiomers, unreacted starting materials, and by-products from side reactions. The presence of even minor impurities can have significant downstream effects, impacting reaction yields, introducing new impurities in subsequent steps, and altering the pharmacological or toxicological profile of the final API. Therefore, a well-validated, robust analytical method is not merely a quality control checkpoint; it is a critical tool for process understanding and optimization.
Method Selection: Why HPLC is the Workhorse
For a molecule like Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate, which is a chiral amino acid ester, HPLC is the analytical method of choice for several compelling reasons:
-
Versatility: HPLC can separate a wide range of compounds, from polar to non-polar, making it ideal for resolving the analyte from potential impurities with diverse chemical properties.
-
Sensitivity: With modern detectors like UV-Vis or Mass Spectrometry (MS), HPLC can detect and quantify impurities at very low levels, often required by regulatory bodies.
-
Chiral Separation Capability: The presence of stereocenters in the molecule necessitates a method to separate enantiomers and diastereomers. Chiral HPLC is a well-established and reliable technique for this purpose.[4]
-
Quantitative Accuracy and Precision: When properly validated, HPLC provides highly accurate and precise quantitative results, which is essential for lot release and stability testing.
While other techniques exist, they often serve as complementary rather than primary methods for routine quality control of such intermediates.
A Validated HPLC Method for Purity Determination
The following protocol is a robust method developed for the purity assessment of Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate, validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5]
Part 1: Achiral Purity by Reversed-Phase HPLC
This method is designed to separate the main component from process-related impurities.
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A standard C18 column provides excellent retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent, improving peak shape for the basic amine moiety. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile is a common organic modifier providing good elution strength. |
| Gradient | 5% to 95% B over 20 min | A gradient elution ensures the separation of impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection | UV at 210 nm | The ester carbonyl group provides sufficient UV absorbance at low wavelengths. |
| Injection Volume | 10 µL | A standard injection volume to ensure good peak shape and sensitivity. |
Validation Protocol and Acceptance Criteria:
The validation of this method is a systematic process to demonstrate its suitability for the intended purpose.
Figure 1: Workflow for HPLC method validation.
1. Specificity: The method's ability to assess the analyte unequivocally in the presence of potential impurities is paramount. A solution containing the analyte is spiked with known related substances and potential degradation products.
-
Acceptance Criterion: The main peak should be well-resolved from all other peaks, with a resolution of not less than 2.0.
2. Linearity: A series of solutions of Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate are prepared at different concentrations (e.g., 50%, 80%, 100%, 120%, 150% of the target concentration).
| Concentration Level | Peak Area (arbitrary units) |
| 50% | 501,234 |
| 80% | 802,345 |
| 100% | 1,003,456 |
| 120% | 1,204,567 |
| 150% | 1,505,678 |
-
Acceptance Criterion: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
3. Accuracy: Accuracy is determined by spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120%).
| Spike Level | Theoretical Conc. (mg/mL) | Measured Conc. (mg/mL) | Recovery (%) |
| 80% | 0.80 | 0.79 | 98.8 |
| 100% | 1.00 | 1.01 | 101.0 |
| 120% | 1.20 | 1.19 | 99.2 |
-
Acceptance Criterion: The mean recovery should be within 98.0% to 102.0%.
4. Precision:
-
Repeatability (Intra-assay precision): Six replicate injections of the same sample are performed.
-
Intermediate Precision: The assay is repeated by a different analyst on a different day using a different instrument.
| Precision Type | %RSD of Peak Area |
| Repeatability | 0.5% |
| Intermediate Precision | 0.8% |
-
Acceptance Criterion: The relative standard deviation (%RSD) should be ≤ 2.0%.
5. Robustness: The effect of small, deliberate variations in the method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2 °C, mobile phase composition ±2%) on the results is evaluated.
-
Acceptance Criterion: The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected by the variations.
Part 2: Chiral Purity by Normal-Phase HPLC
For chiral molecules, assessing enantiomeric purity is a critical step.
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm | A polysaccharide-based chiral stationary phase, known for its broad applicability in separating enantiomers. |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) | A typical normal-phase eluent for chiral separations. Diethylamine is added to improve the peak shape of the basic analyte. |
| Flow Rate | 1.0 mL/min | A standard flow rate for this column dimension. |
| Column Temperature | 25 °C | Chiral separations can be sensitive to temperature. |
| Detection | UV at 210 nm | As with the achiral method. |
The validation of the chiral method follows a similar path to the achiral method, with a focus on the quantification of the undesired enantiomer.
Comparative Analysis: HPLC vs. Quantitative NMR (qNMR)
While HPLC is the dominant technique, it is not the only option. Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful orthogonal method for purity assessment.[5][6][7][8][9][10]
Figure 2: Comparison of HPLC and qNMR for purity analysis.
When to Choose HPLC:
-
Routine Quality Control: For high-throughput analysis in a manufacturing environment, a validated HPLC method is unparalleled in its efficiency and robustness.
-
Trace Impurity Analysis: When impurities need to be quantified at levels below 0.1%, the sensitivity of HPLC with UV or MS detection is essential.
-
Chiral Purity: Chiral HPLC is the gold standard for determining enantiomeric excess.
When to Employ qNMR:
-
Reference Standard Characterization: qNMR is an excellent method for assigning the purity of a primary reference standard without the need for a pre-existing standard of the same material.
-
Orthogonal Verification: As a technique based on a different physical principle, qNMR provides an excellent orthogonal confirmation of HPLC purity results, adding a higher level of confidence.
-
Analysis of Mixtures without Reference Standards: When reference standards for all impurities are not available, qNMR can often provide a quantitative assessment based on the unique signals of each component.
Conclusion
The validation of an analytical method for a critical intermediate like Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate is a multi-faceted process that underpins the quality of the final drug product. A well-developed and rigorously validated HPLC method provides the necessary specificity, accuracy, and precision for routine quality control and release. The protocol outlined in this guide serves as a comprehensive framework for achieving this. Furthermore, understanding the strengths and weaknesses of alternative techniques like qNMR allows for a more holistic and robust analytical control strategy. By employing the right tools for the right purpose, researchers and drug developers can ensure the integrity of their molecules from intermediate to API, ultimately safeguarding patient safety.
References
- Google Patents. (n.d.). Azabicyclo(3.1.0) hexane derivatives useful as modulators of dopamine D3 receptors.
-
Li, Y., Feng, J., Huang, F., & Baell, J. B. (2023). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. Chemistry – A European Journal. Retrieved January 23, 2026, from [Link]
- Google Patents. (n.d.). Process for the preparation of 6, 6-dimethyl-3-azabicyclo-[3.1.0]-hexane compounds and enantiomeric salts thereof.
-
Patsnap Eureka. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved January 23, 2026, from [Link]
-
Tai, H. C., et al. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A. Retrieved January 23, 2026, from [Link]
- Google Patents. (n.d.). Derivatives of 3-azabicyclo(3.1.0)hexane and processes for their preparation.
-
ResearchGate. (2025). Reversed-phase chiral high-performance liquid chromatography method for separation of abacavir sulfate enantiomer in drug substance. Retrieved January 23, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). Reduction of Acyl Glucuronidation in a Series of Acidic 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors. Retrieved January 23, 2026, from [Link]
-
European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved January 23, 2026, from [Link]
-
MDPI. (2025). Conjugation of Short-Chain Fatty Acids to Bicyclic-Amines for Analysis by Liquid Chromatography Tandem Mass Spectroscopy. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of 3‐Azabicyclo[3.1.0]hexane Derivates. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (n.d.). 6-Tosyl-3-oxa-6-azabicyclo[3.1.0]hexane. Retrieved January 23, 2026, from [Link]
-
Oxford Instruments. (n.d.). Consistency and Purity - Magnetic Resonance. Retrieved January 23, 2026, from [Link]
-
Holzgrabe, U., Nap, C. J., Beyer, T., & Almeling, S. (2010). Alternatives to amino acid analysis for the purity control of pharmaceutical grade L-alanine. Journal of Separation Science. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (2025). Quantitative NMR Spectroscopy in Pharmaceutical R&D. Retrieved January 23, 2026, from [Link]
-
Wiley-VCH. (n.d.). Supporting Information. Retrieved January 23, 2026, from [Link]
-
Diehl, B. W. K., Malz, F., & Holzgrabe, U. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Spectroscopy Europe. Retrieved January 23, 2026, from [Link]
-
Płotka-Wasylka, J. M., Morrison, C., Biziuk, M., & Namieśnik, J. (2015). Chemical derivatization processes applied to amine determination in samples of different matrix composition. CORE. Retrieved January 23, 2026, from [Link]
-
European Patent Office. (n.d.). 3-AZA-BICYCLO[3.1.0]HEXANE DERIVATIVES. Retrieved January 23, 2026, from [Link]
-
Semantic Scholar. (n.d.). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Retrieved January 23, 2026, from [Link]
-
RSC Publishing. (n.d.). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. Retrieved January 23, 2026, from [Link]
- Google Patents. (n.d.). 3-aza-bicyclo[3.1.0]hexane derivatives.
Sources
- 1. EP2070922B1 - Azabicyclo(3.1.0) hexane derivatives useful as modulators of dopamine D3 receptors - Google Patents [patents.google.com]
- 2. Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. WO2008038251A2 - 3-aza-bicyclo[3.1.0]hexane derivatives - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 7. Consistency and Purity [nmr.oxinst.com]
- 8. Alternatives to amino acid analysis for the purity control of pharmaceutical grade L-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. spectroscopyeurope.com [spectroscopyeurope.com]
A Senior Application Scientist's Guide to Chiral HPLC Method Development for Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate Enantiomers
For researchers, scientists, and drug development professionals, the enantioselective quantification of chiral molecules is a critical step in ensuring the safety, efficacy, and quality of pharmaceutical compounds. The rigid, bicyclic structure of Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate, a constrained proline analogue, presents a unique challenge for chiral separation. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods, grounded in established principles of chiral recognition, to facilitate the development of a robust and reliable method for resolving its enantiomers.
The 3-azabicyclo[3.1.0]hexane framework is a significant structural motif in a variety of biologically active compounds, making the ability to analyze its stereoisomers paramount.[1][2][3] This guide will focus on the most successful and widely adopted chiral stationary phases (CSPs) for this class of compounds: polysaccharide-based CSPs.
The Foundational Choice: Polysaccharide-Based Chiral Stationary Phases
The remarkable enantioselective capabilities of polysaccharide-based CSPs, particularly those derived from amylose and cellulose, stem from their complex and highly ordered three-dimensional structures.[4][5] These polymers, when derivatized (e.g., with phenylcarbamates) and immobilized on a silica support, create chiral grooves and cavities. Chiral recognition is achieved through a combination of interactions between the analyte and the CSP, including hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance.[6] For a bicyclic amino acid ester like Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate, the presence of a secondary amine, an ester group, and a rigid bicyclic core provides multiple points of potential interaction with the CSP.
Our extensive experience and the available literature strongly suggest that the Daicel CHIRALPAK® series of immobilized polysaccharide columns are the premier choice for this application. The immobilization technology enhances solvent compatibility and column robustness, allowing for a wider range of mobile phases to be screened.[7] We will focus our comparison on three leading candidates from this series:
-
CHIRALPAK® IA: Amylose tris(3,5-dimethylphenylcarbamate)
-
CHIRALPAK® IB: Cellulose tris(3,5-dimethylphenylcarbamate)
-
CHIRALPAK® IC: Cellulose tris(3,5-dichlorophenylcarbamate)
Comparative Method Development Strategy
A systematic screening approach is the most efficient path to a successful chiral separation. Below, we outline two primary mobile phase strategies and the rationale behind their selection for Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate.
Strategy 1: Normal Phase Chromatography
Normal phase chromatography, utilizing a non-polar mobile phase with a polar modifier, is often the first choice for polysaccharide-based CSPs. The interactions governing chiral recognition are typically stronger in this mode.
Recommended Starting Conditions:
| Parameter | Recommendation | Rationale |
| Columns | CHIRALPAK® IA, CHIRALPAK® IB, CHIRALPAK® IC | These three columns offer a good balance of amylose and cellulose backbones with different electronic properties of the carbamate substituents, providing complementary selectivity. |
| Mobile Phase | n-Hexane / Ethanol (80:20, v/v) | This is a standard starting point for many chiral separations. The ethanol concentration can be adjusted (from 10% to 40%) to optimize retention and resolution. |
| Additive | 0.1% Trifluoroacetic Acid (TFA) or Diethylamine (DEA) | For a basic analyte like a secondary amine, an acidic additive (TFA) can improve peak shape by protonating the amine. Conversely, a basic additive (DEA) can sometimes enhance interaction with the CSP and improve resolution. Both should be screened. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Temperature | 25 °C | Ambient temperature is a good starting point. Lowering the temperature can sometimes improve resolution at the cost of longer run times and higher backpressure. |
| Detection | UV at 210-220 nm | The ester carbonyl and amine functionalities should provide sufficient absorbance at lower UV wavelengths. |
Experimental Workflow for Normal Phase Screening:
Caption: Normal Phase Chiral Method Development Workflow.
Strategy 2: Polar Organic Mode
The polar organic mode, typically using acetonitrile or pure alcohol as the mobile phase, offers an alternative when solubility in normal phase eluents is poor or when different selectivities are desired.
Recommended Starting Conditions:
| Parameter | Recommendation | Rationale |
| Columns | CHIRALPAK® IA, CHIRALPAK® IB, CHIRALPAK® IC | The immobilized nature of these columns makes them fully compatible with these stronger organic solvents. |
| Mobile Phase | 100% Acetonitrile | A good starting point for polar organic mode. |
| Additive | 0.1% Trifluoroacetic Acid (TFA) | An acidic modifier is often crucial in this mode to ensure good peak shape and promote the necessary ionic interactions for chiral recognition of basic analytes. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Temperature | 25 °C | As with normal phase, temperature can be a tool for optimization. |
| Detection | UV at 210-220 nm | Consistent with normal phase detection. |
Experimental Protocol for Polar Organic Mode Screening:
-
Column Equilibration: Equilibrate the CHIRALPAK® IA, IB, or IC column with the mobile phase (100% Acetonitrile with 0.1% TFA) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Sample Preparation: Dissolve the racemic standard of Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection: Inject 5-10 µL of the sample solution.
-
Data Acquisition: Run the chromatogram for a sufficient time to allow for the elution of both enantiomers.
-
Evaluation: Assess the chromatogram for retention, peak shape, and enantiomeric separation.
-
Optimization: If separation is observed but requires improvement, consider adding small amounts of methanol or ethanol (e.g., up to 10%) to the acetonitrile to modulate retention and selectivity.
Anticipated Results and Comparative Performance
Based on separations of structurally similar bicyclic amino acid esters and proline analogues, the following outcomes can be anticipated:
| Chiral Stationary Phase | Expected Performance in Normal Phase | Expected Performance in Polar Organic Mode | Key Strengths |
| CHIRALPAK® IA (Amylose-based) | High probability of success. Amylose-based phases often show excellent recognition for cyclic amines and esters. A constitutional isomer has been reported to be resolved on this CSP. | Good potential for separation, particularly with an acidic modifier. May offer different elution orders compared to normal phase. | Broad applicability and a high success rate for a wide range of chiral compounds. |
| CHIRALPAK® IB (Cellulose-based) | Good probability of success. Cellulose-based phases can offer complementary selectivity to amylose phases. | May provide a unique selectivity profile. The more rigid structure of cellulose can lead to different chiral recognition mechanisms. | Often provides higher resolution for compounds that are well-retained. |
| CHIRALPAK® IC (Cellulose-based) | Good probability of success. The dichloro-substituent provides different electronic and steric properties compared to the dimethyl-substituent of CHIRALPAK® IB, leading to alternative selectivity. | A strong candidate for providing a successful separation if IA and IB are not optimal. | The unique selector often resolves compounds that are difficult to separate on other polysaccharide phases. |
Alternative Analytical Approaches
While chiral HPLC on polysaccharide-based CSPs is the most direct and widely used method, other techniques can be considered:
-
Supercritical Fluid Chromatography (SFC): Chiral SFC often provides faster separations and reduced solvent consumption compared to HPLC. The same polysaccharide-based CSPs are typically used. For Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate, a mobile phase of CO2 with a methanol or ethanol modifier would be a good starting point.
-
Gas Chromatography (GC) on a Chiral Column: This would require derivatization of the analyte to increase its volatility. While feasible, the additional sample preparation step makes it less direct than HPLC or SFC.
-
Indirect Method (Diastereomer Formation): The racemic analyte can be reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column (e.g., a C18 column). This approach is generally more time-consuming and can introduce analytical errors if the derivatization reaction is not complete or if racemization occurs.
Logical Flow of Technique Selection:
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. EP2070922B1 - Azabicyclo(3.1.0) hexane derivatives useful as modulators of dopamine D3 receptors - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. chiraltech.com [chiraltech.com]
- 5. Reversed-phase chiral HPLC and LC/MS analysis with tris(chloromethylphenylcarbamate) derivatives of cellulose and amylose as chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hplc.eu [hplc.eu]
A Comparative Guide to Rhodium and Copper Catalysts for the Cyclopropanation of Pyrroles
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the cyclopropane motif is a cornerstone of pharmacologically active molecules and complex natural products. Its unique conformational properties and electronic nature impart valuable characteristics to parent structures. The catalytic cyclopropanation of aromatic heterocycles, particularly pyrroles, offers a direct route to novel, three-dimensional scaffolds. This guide provides an in-depth comparison of the two most prominent catalytic systems for this transformation: those based on rhodium and copper. We will delve into the nuances of their reactivity, selectivity, and practical application, supported by experimental data, to inform your catalyst selection for the synthesis of cyclopropanated pyrrole derivatives.
At a Glance: Rhodium vs. Copper for Pyrrole Cyclopropanation
| Feature | Rhodium Catalysts | Copper Catalysts |
| Reactivity | Generally higher, effective at low catalyst loadings. | Milder, may require higher catalyst loadings or more reactive diazo compounds. |
| Selectivity | Excellent control over stereoselectivity, particularly with chiral dirhodium(II) carboxylates. Prone to C-H insertion as a side reaction. | Good to excellent stereoselectivity with appropriate chiral ligands. Generally less prone to C-H insertion. |
| Substrate Scope | Broad, tolerates a wide range of pyrrole and diazo functionalities. | Effective for a variety of substrates, including intramolecular reactions of indole derivatives. |
| Cost | Significantly more expensive due to the precious metal nature of rhodium. | More cost-effective, utilizing an earth-abundant metal. |
| Typical Catalysts | Dirhodium(II) tetracarboxylates, e.g., Rh₂(OAc)₄, Rh₂(esp)₂, and chiral derivatives. | Copper(I) and Copper(II) complexes with ligands like bis(oxazolines) (BOX) and pyridyl-substituted bis(oxazolines) (PyBox). |
The Heart of the Reaction: Mechanistic Considerations
The cyclopropanation of pyrroles by both rhodium and copper catalysts proceeds through the formation of a metal-carbene intermediate. The diazo compound, upon coordination to the metal center, expels dinitrogen gas to generate this highly reactive species. The metal carbene then reacts with the electron-rich pyrrole ring to form the cyclopropane product.
Rhodium-Catalyzed Cyclopropanation: A Double-Edged Sword
Dirhodium(II) catalysts are highly efficient for carbene transfer reactions.[1] The catalytic cycle, depicted below, involves the formation of a rhodium-carbene adduct which then undergoes a concerted, albeit asynchronous, addition to the π-system of the pyrrole.
Caption: Catalytic cycle for rhodium-catalyzed cyclopropanation.
A critical consideration with rhodium catalysts is the competing C-H insertion pathway.[2][3] Due to the high electrophilicity of the rhodium carbene, it can react with the C-H bonds of the pyrrole ring or its substituents, leading to a mixture of products. The choice of ligands on the dirhodium core can modulate this reactivity, but it remains a significant challenge, especially with electron-rich pyrroles.[3]
Copper-Catalyzed Cyclopropanation: A Milder Approach
Copper catalysts, typically employing chiral ligands such as bis(oxazolines) (BOX), offer a milder alternative.[4] The catalytic cycle is analogous to that of rhodium, involving a copper-carbene intermediate.
Caption: Catalytic cycle for copper-catalyzed cyclopropanation.
Generally, copper carbenes are less electrophilic than their rhodium counterparts. This lower reactivity can be advantageous, often leading to higher selectivity for cyclopropanation over C-H insertion. However, this can also translate to a need for higher catalyst loadings or more reactive diazo compounds to achieve comparable yields to rhodium systems.
Performance Data: A Comparative Analysis
The following table summarizes representative experimental data for the cyclopropanation of pyrrole derivatives using both rhodium and copper catalysts. It is important to note that a direct comparison is challenging due to the use of different substrates and reaction conditions in the literature.
| Catalyst System | Pyrrole Substrate | Diazo Compound | Yield (%) | Diastereomeric Ratio | Enantiomeric Excess (%) | Reference |
| Rh₂(OAc)₄ | N-Boc-pyrrole | Ethyl diazoacetate | 75 | - | - | [5] |
| Rh₂(R-p-PhTPCP)₄ | N-Boc-pyrrole | Methyl 4-methoxyphenyldiazoacetate | 95 | >20:1 | 99 | [1] |
| Rh₂(R-p-PhTPCP)₄ | N-Ts-pyrrole | Methyl phenyldiazoacetate | 86 | >20:1 | >99 | [1] |
| Cu(I)/Spiro-BOX | 3-allyl-indole derivative | (Intramolecular) | 94 | - | >99.9 | [6] |
| Cu(I)/Phosphoric Acid | Allyl-substituted α-isocyanoester | (Intramolecular) | 90 | >20:1 | 96 | [4] |
From this data, it is evident that chiral dirhodium(II) catalysts can achieve exceptional levels of enantioselectivity in the intermolecular cyclopropanation of pyrroles.[1] Similarly, chiral copper-based systems have demonstrated outstanding performance in intramolecular cyclopropanations of related indole systems, affording complex polycyclic structures with excellent stereocontrol.[6]
Experimental Protocols
General Experimental Workflow
A typical cyclopropanation experiment involves the slow addition of a diazo compound to a solution of the pyrrole substrate and the catalyst. This method helps to maintain a low concentration of the reactive carbene intermediate, minimizing side reactions such as dimerization of the diazo compound.
Caption: General workflow for a catalytic cyclopropanation reaction.
Representative Protocol for Rhodium-Catalyzed Cyclopropanation of N-Boc-Pyrrole
This protocol is adapted from a known procedure for the cyclopropanation of N-Boc-2,5-dihydropyrrole.[5]
Materials:
-
N-Boc-pyrrole
-
Dirhodium(II) tetraacetate (Rh₂(OAc)₄)
-
Ethyl diazoacetate
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a solution of N-Boc-pyrrole (1.0 mmol) in anhydrous DCM (5 mL) under an inert atmosphere, add Rh₂(OAc)₄ (0.01 mmol, 1 mol%).
-
Slowly add a solution of ethyl diazoacetate (1.2 mmol) in anhydrous DCM (2 mL) to the reaction mixture over 4 hours using a syringe pump at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired cyclopropanated product.
Representative Protocol for Copper-Catalyzed Intramolecular Cyclopropanation
This protocol is a general representation based on the intramolecular cyclopropanation of indole derivatives.[6]
Materials:
-
Appropriate indole substrate with a tethered diazoacetate group
-
Copper(I) trifluoromethanesulfonate benzene complex (CuOTf·0.5C₆H₆)
-
Chiral bis(oxazoline) ligand (e.g., Spiro-BOX)
-
Toluene, anhydrous
Procedure:
-
In a glovebox, prepare a stock solution of the copper(I) catalyst and the chiral ligand in anhydrous toluene.
-
To a solution of the indole substrate (0.1 mmol) in anhydrous toluene (1 mL) under an inert atmosphere, add the catalyst solution (5 mol%).
-
Stir the reaction mixture at the specified temperature (e.g., room temperature or elevated temperature) and monitor its progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the enantiomerically enriched polycyclic product.
Conclusion and Future Outlook
Both rhodium and copper catalysts are powerful tools for the cyclopropanation of pyrroles, each with its distinct advantages and disadvantages. Rhodium catalysts generally offer higher reactivity and have a well-established track record for achieving high enantioselectivity with a broad range of substrates. However, their high cost and propensity for C-H insertion side reactions are significant drawbacks. Copper catalysts, being more economical and often exhibiting better chemoselectivity, present an attractive alternative, particularly for intramolecular reactions where high stereocontrol has been demonstrated.
The choice between a rhodium and a copper catalyst will ultimately depend on the specific goals of the synthesis. For high-throughput screening or initial exploratory studies where cost and chemoselectivity are paramount, copper catalysts may be the preferred choice. For complex target-oriented synthesis where high yields and exceptional stereocontrol are required, the investment in a chiral dirhodium catalyst may be justified.
Future research in this area will likely focus on the development of more selective and cost-effective catalysts. This includes the design of novel ligands for both rhodium and copper that can further mitigate side reactions and enhance stereocontrol, as well as the exploration of catalysts based on other earth-abundant metals.
References
-
Audic, B., & Cramer, N. (2020). Rhodium(III)-Catalyzed Cyclopropane C–H/C–C Activation Sequence Provides Diastereoselective Access to α-Alkoxylated γ-Lactams. Organic Letters, 22(13), 5030–5034. [Link]
-
Gagnon, A., et al. (2015). Intramolecular Cyclopropanation and C–H Insertion Reactions with Metal Carbenoids Generated from Cyclopropenes. Accounts of Chemical Research, 48(5), 1479-1490. [Link]
- Davies, H. M. L., et al. (2025). Asymmetric C–H Functionalization of N-Boc-2,5-dihydro-1H-pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. Journal of the American Chemical Society.
- Zhang, X., et al. (2024). Copper/Chiral Phosphoric-Acid-Catalyzed Intramolecular Reductive Isocyanide-Alkene (1 + 2) Cycloaddition: Enantioselective Construction of 2-Azabicyclo[3.1.0]hexanes. Journal of the American Chemical Society.
- Wang, Y., et al. (2021). Copper‐Catalyzed Highly Enantioselective Ring‐Opening/Cyclopropanation of 1‐Silylcyclopropenes.
-
Hu, W., et al. (2019). Rh(II)-Catalyzed Monocyclopropanation of Pyrroles and Its Application to the Synthesis Pharmaceutically Relevant Compounds. Organic Letters, 21(15), 6102-6106. [Link]
- Davies, H. M. L., & Lian, Y. (2012). Rhodium(II)-Catalyzed Asymmetric Cyclopropanation and Desymmetrization of [2.2]Paracyclophanes. Accounts of Chemical Research, 45(6), 923-935.
- Doyle, M. P., et al. (1996). Asymmetric Cyclopropanations by Rhodium(II) N-(Arylsulfonyl)prolinate Catalyzed Decomposition of Vinyldiazomethanes in the Presence of Alkenes. Practical Enantioselective Synthesis of the Four Stereoisomers of 2-Phenylcyclopropan-1-amino Acid. Journal of the American Chemical Society, 118(37), 8837-8846.
- Zhang, Y., & Rovis, T. (2004). Exceptional Selectivity in Cyclopropanation Reactions Catalyzed by Chiral Cobalt(II) Porphyrins. Journal of the American Chemical Society, 126(49), 15964-15965.
- Carreira, E. M., et al. (2021). Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates. Organic Letters, 23(17), 6869-6873.
- Padwa, A., & Krumpe, K. E. (1992). Recent progress in insertion and cyclopropanation reactions of metal carbenoids from α-diazocarbonyl compounds. Tetrahedron, 48(26), 5385-5423.
- Jiang, B., et al. (2016). Dual rhodium/copper catalysis: synthesis of benzo[b]fluorenes and 2-naphthalenylmethanones via de-diazotized cycloadditions.
- Davies, H. M. L. (2015). Overcoming the Limitations of Rhodium-Catalyzed Asymmetric Cyclopropanation and Other Adventures in Strained Ring Synthesis.
- Various Authors. (2010). 2-Azabicyclo [3.1.0]hexane-3-carbonitrile compound, pharmaceutical composition and use thereof.
- Fokin, V. V., et al. (2009). Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles. Journal of the American Chemical Society, 131(50), 18034-18035.
- Iglesias, M., et al. (2005). New chiral Schiff base–Cu(II) complexes as cyclopropanation catalysts. Inorganica Chimica Acta, 358(11), 3079-3084.
- Wang, J., et al. (2015). Rhodium-catalyzed [5 + 2 + 1] cycloaddition of ene-vinylcyclopropanes and CO: reaction design, development, application in natural product synthesis, and inspiration for developing new reactions for synthesis of eight-membered carbocycles. Accounts of Chemical Research, 48(7), 1808-1821.
- You, S.-L., et al. (2012). Highly Enantioselective Copper- and Iron-Catalyzed Intramolecular Cyclopropanation of Indoles. Journal of the American Chemical Society, 134(16), 7127-7135.
- Grigg, R., et al. (2002). Diastereoselective cascade synthesis of azabicyclo[3.1.0]hexanes from acyclic precursors.
- Wikipedia contributors. (2023).
- Nguyen, T. V. (2022). Practical Copper-catalyzed Synthesis of Pyrroles under Solvent Free Condition.
- Davies, H. M. L., et al. (2013). Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes. Chemical Science, 4(4), 1647-1651.
- Doyle, M. P., et al. (2012). Substrate-dependent Divergent Outcomes from Catalytic Reactions of Silyl-Protected Enoldiazoacetates with Nitrile Oxides: Azabicyclo[3.1.0]hexanes or 5-Arylaminofuran-2(3H)-ones. Beilstein Journal of Organic Chemistry, 8, 1245-1251.
- Wang, J., et al. (2020). Strategies for the synthesis of cyclopropane-fused pyrrolidines. (a) Direct cyclopropanation of pyrrole derivatives...
- Padwa, A. (2015). Intramolecular cyclopropanation and C-H insertion reactions with metal carbenoids generated from cyclopropenes. Accounts of Chemical Research, 48(5), 1479-1490.
- Fokin, V. V., et al. (2009). Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles. Organic Chemistry Portal.
- Pfaltz, A., et al. (2000). Intermolecular Cyclopropanation versus CH Insertion in Rh II-Catalyzed Carbenoid Reactions. Helvetica Chimica Acta, 83(4), 803-815.
- Tilset, M., et al. (2011). Highly cis-selective Rh(I)-catalyzed cyclopropanation reactions. The Journal of Organic Chemistry, 76(8), 2465-2470.
- Wang, Y., et al. (2010). Copper-catalyzed cascade approach to 1,3-diazabicyclo[3.1.0]hex-3-enes from aziridines and ethyl diazoacetate. Tetrahedron Letters, 51(36), 4763-4766.
- Bakunov, S. A., et al. (2021). Cyclopropanation vs. single-carbon insertion of pyrrole-2,3-diones with sulfonium ylides: synthesis of functionalized 2-azabicyclo[3.1.0]hexanes and pyridine-2,3-diones. Organic Chemistry Frontiers, 8(19), 5416-5423.
- Li, X., et al. (2014). Copper-catalyzed 5-endo-trig cyclization of ketoxime carboxylates: a facile synthesis of 2-arylpyrroles.
Sources
A Comparative Guide to the Structure-Activity Relationship of 3-Azabicyclo[3.1.0]hexane Analogs
The 3-azabicyclo[3.1.0]hexane scaffold is a conformationally restricted diamine isostere that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure provides a unique framework for the precise orientation of pharmacophoric elements, leading to interactions with a variety of biological targets with high affinity and selectivity. This guide offers an in-depth comparison of the structure-activity relationships (SAR) of 3-azabicyclo[3.1.0]hexane analogs across several key therapeutic areas, supported by experimental data and detailed protocols. Our focus is to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform the design of novel therapeutics based on this privileged scaffold.
Modulation of Monoamine Transporters: A Quest for Novel Antidepressants
The inhibition of monoamine transporters, including the norepinephrine transporter (NET), the dopamine transporter (DAT), and the serotonin transporter (SERT), is a cornerstone of treatment for depression and other neuropsychiatric disorders.[1] The 3-azabicyclo[3.1.0]hexane core has been extensively explored as a scaffold for potent monoamine reuptake inhibitors, particularly triple reuptake inhibitors (TRIs).[1][2]
The 1-Aryl-3-azabicyclo[3.1.0]hexane Pharmacophore
A key class of monoamine transporter inhibitors is the 1-aryl-3-azabicyclo[3.1.0]hexane series. The general structure consists of an aryl group at the C-1 position, which is crucial for interacting with the transporter binding sites. The nitrogen at the 3-position is typically unsubstituted or carries a small alkyl group.[1]
Structure-Activity Relationship (SAR) Insights
Systematic modifications of the 1-aryl moiety have revealed critical insights into the potency and selectivity of these compounds.
-
Aryl Substitution: The nature and position of substituents on the C-1 aryl ring profoundly influence the activity profile.
-
Halogen Substitution: Dichlorination at the 3 and 4 positions of the phenyl ring, as seen in 1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane, is a common feature in potent triple reuptake inhibitors.[1] This substitution pattern appears to be optimal for balanced, high-affinity binding to all three transporters.
-
Alkyl Substitution: Introduction of a methyl group at the para-position of the phenyl ring, as in bicifadine (1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane), leads to a compound with a preference for NET and SERT over DAT.[3]
-
Naphthyl Substitution: Replacing the phenyl ring with a naphthyl group can enhance potency, particularly for NET. For instance, (1R,5S)-(+)-1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane is a potent and unbalanced triple reuptake inhibitor with high affinity for NET.[4]
-
-
Stereochemistry: The stereochemistry of the bicyclic core is critical for activity. For 1-aryl analogs, the (1R, 5S) enantiomer generally exhibits significantly higher potency as a monoamine reuptake inhibitor compared to the (1S, 5R) enantiomer.[5] This highlights the importance of the specific three-dimensional arrangement of the aryl group relative to the bicyclic scaffold for optimal interaction with the transporters.
Comparative Performance Data
The following table summarizes the in vitro potencies of representative 1-aryl-3-azabicyclo[3.1.0]hexane analogs at the human monoamine transporters.
| Compound | Ar-Group | R3 | NET IC50 (nM) | DAT IC50 (nM) | SERT IC50 (nM) | Reference |
| 1 | 3,4-dichlorophenyl | H | Potent | Potent | Potent | [1] |
| Bicifadine (2b) | 4-methylphenyl | H | Potent | Moderate | Potent | [3][5] |
| (1R,5S)-(+)-2v | 4-methylphenyl | H | Most Potent | Inactive | Inactive | [5] |
| (1R,5S)-(+)-1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane | 2-naphthyl | H | 6 | 38 | 83 | [4] |
Note: "Potent" and "Moderate" are used where specific IC50 values were not provided in the source material, but the descriptive activity was noted.
Experimental Protocols
1.4.1. General Synthetic Scheme for 1-Aryl-3-azabicyclo[3.1.0]hexanes
A common synthetic approach to 1-aryl-3-azabicyclo[3.1.0]hexanes involves the reaction of an arylacetonitrile with epichlorohydrin, followed by a series of transformations including cyclization and reduction.[1]
Caption: General synthetic route to 3-azabicyclo[3.1.0]hexane-2-carboxamides.
2.4.2. In Vitro Mu-Opioid Receptor Binding Assay
This assay determines the affinity of a compound for the MOR.
Step-by-Step Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human MOR (e.g., CHO or HEK-293 cells).
-
Compound Preparation: Prepare a dilution series of the test compounds.
-
Binding Reaction: Incubate the cell membranes with a radiolabeled MOR ligand (e.g., [³H]DAMGO) in the presence of varying concentrations of the test compound.
-
Equilibrium: Allow the binding reaction to reach equilibrium.
-
Separation and Quantification: Separate the bound from the free radioligand by rapid filtration. The amount of radioactivity retained on the filter is quantified by scintillation counting.
-
Data Analysis: Determine the IC50 value of the test compound and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
2.4.3. Functional Assay: G-Protein Activation ([³⁵S]GTPγS Binding Assay)
This assay determines the functional activity of a compound (agonist, antagonist, or inverse agonist) at the MOR. [6] Step-by-Step Protocol:
-
Membrane Preparation: Use membranes from cells expressing the MOR.
-
Assay Mixture: Prepare an assay buffer containing GDP and [³⁵S]GTPγS.
-
Incubation: Incubate the membranes with the test compound (and a known agonist for antagonist testing) in the assay mixture.
-
Termination and Measurement: Terminate the reaction by filtration and measure the amount of [³⁵S]GTPγS bound to the G-proteins.
-
Data Analysis: Agonists will stimulate [³⁵S]GTPγS binding, while antagonists will block the stimulation caused by a known agonist.
Anticancer Activity: Exploring Novel Cytotoxic Agents
The 3-azabicyclo[3.1.0]hexane scaffold has also been incorporated into molecules with promising anticancer activity. [3][7][8]A notable class of these compounds are spiro-fused derivatives.
Spiro-Fused 3-Azabicyclo[3.1.0]hexane Analogs
In these analogs, the 3-azabicyclo[3.1.0]hexane core is fused at one of its carbon atoms to another cyclic system, often a heterocyclic ring like an oxindole or a barbiturate. [9][10][11]
Structure-Activity Relationship (SAR) Insights
-
Spirocyclic System: The nature of the spiro-fused ring system is critical for antiproliferative activity. Spiro-fusion to an acenaphthylene-1(2H)-one framework has been shown to be more active than fusion to an aceanthrylene-1(2H)-one framework. [7]* Substituents on the Cyclopropane Ring: Modifications to the cyclopropane portion of the 3-azabicyclo[3.1.0]hexane ring can influence cytotoxicity. For example, in a series of spiro-fused cyclopropa[a]pyrrolizidines (a related bicyclic system), a methoxycarbonyl substituent on the cyclopropane ring showed enhanced antiproliferative effects. [7]* Stereochemistry: The diastereoselectivity of the cycloaddition reactions used to synthesize these spiro compounds is high, suggesting that a specific stereochemical arrangement is likely important for biological activity. [9]
Comparative Performance Data
The following table presents the in vitro antiproliferative activity of representative spiro-fused 3-azabicyclo[3.1.0]hexane analogs against various cancer cell lines.
| Compound Class | Spiro-Fused System | Cancer Cell Line | IC50 (µM) | Reference |
| Spiro-3-azabicyclo[3.1.0]hexanes | Acenaphthylene-1(2H)-one | K562 (Leukemia) | 25-27 | [7] |
| Spiro-3-azabicyclo[3.1.0]hexanes | Oxindole | Jurkat, K-562, HeLa, Sk-mel-2 | 2-10 | [8] |
| 3-Azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines] | Barbiturate | K562, Jurkat, HeLa, CT26 | 4.2-24.1 | [12] |
Experimental Protocols
3.4.1. General Synthetic Scheme for Spiro-Fused 3-Azabicyclo[3.1.0]hexanes
A powerful method for the synthesis of these spiro compounds is the 1,3-dipolar cycloaddition of an azomethine ylide with a cyclopropene. [9][13][14]
Caption: Synthesis of spiro-fused 3-azabicyclo[3.1.0]hexanes via 1,3-dipolar cycloaddition.
3.4.2. In Vitro Antiproliferative Assay (MTS Assay)
The MTS assay is a colorimetric method for assessing cell viability and proliferation. [10][15] Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a dilution series of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTS Reagent Addition: Add the MTS reagent to each well.
-
Incubation: Incubate the plate for a few hours to allow for the conversion of the MTS tetrazolium salt to a colored formazan product by viable cells.
-
Absorbance Measurement: Measure the absorbance of the formazan product at a specific wavelength (e.g., 490 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value.
Causality: This assay is based on the principle that metabolically active (viable) cells reduce the MTS reagent to a colored formazan. The amount of formazan produced is directly proportional to the number of viable cells, providing a quantitative measure of a compound's antiproliferative effect.
Antiviral Activity: Targeting SARS-CoV-2 Main Protease (Mpro)
The 3-azabicyclo[3.1.0]hexane scaffold has emerged as a key component in the development of inhibitors of the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication. [12][16][17]
The 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane Moiety in Mpro Inhibitors
Specifically, the 6,6-dimethyl-3-azabicyclo[3.1.0]hexane moiety serves as a constrained P2 ligand in peptidomimetic inhibitors of Mpro. [18][12][16]This rigid scaffold helps to correctly position the inhibitor within the active site of the protease.
Structure-Activity Relationship (SAR) Insights
-
P2 Group: The 6,6-dimethyl-3-azabicyclo[3.1.0]hexane acts as a cyclic leucine mimetic, fitting into the S2 pocket of Mpro. [16][17]This constrained conformation is crucial for potent inhibition.
-
P3 Group: Modifications at the P3 position, such as the introduction of a methanesulfonamide or trifluoroacetamide group, can enhance hydrogen bonding interactions with the enzyme and improve antiviral activity. [16]* Warhead: The nature of the "warhead" that covalently or non-covalently interacts with the catalytic cysteine of Mpro is critical. A nitrile group has been shown to be a highly effective reversible covalent warhead in this class of inhibitors. [16]
Comparative Performance of Mpro Inhibitors
The development of Mpro inhibitors containing the 3-azabicyclo[3.1.0]hexane scaffold has been a rapid and iterative process. The lead optimization focused on improving potency, permeability, and metabolic stability.
| Compound Feature | P2 Group | P3 Group | Warhead | Key Improvement | Reference |
| Initial Lead | Leucine | Indole | Ketone | - | [16] |
| Intermediate | 6,6-dimethyl-3-azabicyclo[3.1.0]hexane | Indole | Benzothiazolyl ketone | Improved permeability | [16] |
| Optimized Lead | 6,6-dimethyl-3-azabicyclo[3.1.0]hexane | Trifluoroacetamide | Nitrile | Potent antiviral activity | [16] |
Experimental Protocols
4.4.1. General Synthetic Approach to Mpro Inhibitors
The synthesis of these complex peptidomimetic inhibitors involves multi-step sequences, often utilizing peptide coupling reagents to assemble the different fragments. [18] 4.4.2. In Vitro SARS-CoV-2 Mpro Inhibition Assay
This is a biochemical assay to measure the direct inhibitory effect of a compound on the Mpro enzyme.
Step-by-Step Protocol:
-
Reagents: Purified recombinant SARS-CoV-2 Mpro and a fluorogenic peptide substrate.
-
Assay Setup: In a microplate, add the Mpro enzyme and the test compound at various concentrations.
-
Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Kinetic Measurement: Monitor the increase in fluorescence over time as the Mpro cleaves the substrate.
-
Data Analysis: Calculate the initial reaction rates at each inhibitor concentration. Determine the IC50 value by plotting the reaction rates against the inhibitor concentration.
Causality: This assay directly measures the enzymatic activity of Mpro and the ability of a compound to inhibit this activity. The use of a fluorogenic substrate provides a continuous and sensitive readout of enzyme kinetics.
Conclusion
The 3-azabicyclo[3.1.0]hexane scaffold has proven to be a remarkably versatile platform for the design of potent and selective modulators of a diverse range of biological targets. The rigid, three-dimensional nature of this bicyclic system allows for precise control over the spatial arrangement of substituents, enabling the optimization of interactions with target proteins. The SAR studies highlighted in this guide demonstrate that subtle modifications to the substitution pattern on the 3-azabicyclo[3.1.0]hexane core can lead to dramatic changes in biological activity and selectivity. As synthetic methodologies for accessing a wider array of substituted analogs continue to be developed, it is anticipated that the 3-azabicyclo[3.1.0]hexane scaffold will continue to be a valuable tool in the discovery of novel therapeutics for a wide range of diseases.
References
- US Patent US9205074B2, "1-aryl-3-azabicyclo[3.1.
-
"Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple," Beilstein Journal of Organic Chemistry, [Link].
-
"Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines," MDPI, [Link].
-
"1-Aryl-3-azabicyclo[3.1.0]hexanes, a new series of nonnarcotic analgesic agents," Journal of Medicinal Chemistry, [Link].
-
"SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands," PubMed, [Link].
-
"Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents," PMC - NIH, [Link].
-
"Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles and Cyclopropa[a]pyrrolizidine-oxindoles Against Tumor Cell Lines," PMC - PubMed Central, [Link].
-
"SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands," ScienceDirect, [Link].
-
"Functional Selectivity at the μ-Opioid Receptor: Implications for Understanding Opioid Analgesia and Tolerance," PMC - PubMed Central, [Link].
- "Use of (1R,5S)-(+)-1-(naphthalen-2-yl)-3-azabicyclo[3.1.
- WO Patent WO2005037790A1, "Preparation of 3-azabicyclo [3.1.
-
"Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple," PMC - NIH, [Link].
-
"(PDF) Synthesis of CHF 2 -substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF 2 -pyrazolines," ResearchGate, [Link].
-
"Identification and Exploration of a Series of SARS-Cov-2 MPro Cyano-Based Inhibitors Revealing Ortho-Substitution Effects within the P3 Biphenyl Group," ACS Publications, [Link].
-
"Synthesis of 6,6-Dimethyl-3-azabicyclo [3.1.0]hexane via Ru (II)-catalyzed intramolecular cyclopropanation," ResearchGate, [Link].
-
"Mu-opioid receptor," Wikipedia, [Link].
-
"Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles and Cyclopropa[a]pyrrolizidine-oxindoles Against Tumor Cell Lines," MDPI, [Link].
-
"In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells," Springer Nature Experiments, [Link].
-
"Beyond Small-Molecule SAR: Using the Dopamine D3 Receptor Crystal Structure to Guide Drug Design," SciSpace, [Link].
-
"Construction of 1-Heteroaryl-3-azabicyclo[3.1.0]hexanes by sp3-sp2 Suzuki-Miyaura and Chan-Evans-Lam Coupling Reactions of Tertiary Trifluoroborates," PubMed, [Link].
-
"Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents," PubMed Central, [Link].
-
"Efficient synthesis of substituted 3-azabicyclo[3.1.0]hexan-2-ones from 2-iodocyclopropanecarboxamides using a copper-free Sonogashira coupling," PubMed, [Link].
-
"Discovery and synthesis of a new class of opioid ligand having a 3-azabicyclo[3.1.0]hexane core. An example of a 'magic methyl' giving a 35-fold improvement in binding," PubMed, [Link].
-
"Advances in the Development of SARS-CoV-2 Mpro Inhibitors," MDPI, [Link].
-
"Full article: Antiproliferative and Cytotoxic Activity of Geraniaceae Plant Extracts Against Five Tumor Cell Lines," Taylor & Francis Online, [Link].
-
"1-Aryl-3-azabicyclo[3.1.0]hexanes, a new series of nonnarcotic analgesic agents," PubMed, [Link].
-
"and 3-Spiro[3-azabicyclo[3.1.0]hexane]oxindoles from Cyclopropenes and Azomethine Ylides via [3 + 2]-Cycloaddition," The Journal of Organic Chemistry, [Link].
-
"Development of Bicyclo[3.1.0]hexane-Based A 3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships," MDPI, [Link].
-
"Positive allosteric modulation of the mu-opioid receptor produces analgesia with reduced side effects," PNAS, [Link].
-
"A Sonogashira cross-coupling/5-exo-dig cyclization/ionic hydrogenation sequence: synthesis of 4-substituted 3-azabicyclo[3.1.0]hexan-2-ones from 2-iodocyclopropanecarboxamides.," Semantic Scholar, [Link].
-
"Effect of spiro-fused [3-azabicyclo[3.1.0]hexane]exindoles derivatives...," ResearchGate, [Link].
-
"Recent Advances in SARS-CoV-2 Main Protease Inhibitors: From Nirmatrelvir to Future Perspectives," AIR Unimi, [Link].
-
"Synthesis of 3‐azabicyclo[3.1.0]hexane derivatives 89 and...," ResearchGate, [Link].
-
"Mu Opioid Receptor Splicing and Signaling: Another Dimension of GPCR Function," SlideShare, [Link].
- US Patent US4255334A, "Process for preparing 3-azabicyclo(3.1.0)
-
"Recent Advances on SARS-CoV-2 Mpro Inhibitors: From Nirmatrelvir to Future Perspectives," Preprints.org, [Link].
-
"1,2,4-Triazolyl Azabicyclo[3.1.0]hexanes: A New Series of Potent and Selective Dopamine D-3 Receptor Antagonists," ResearchGate, [Link].
-
"Antiproliferative Activity Missing in 6-Substituted Polycarbonitrile Derivatives of 3-Azabicyclo[3.1.0]Hexane," ResearchGate, [Link].
-
"Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide," Beilstein-Institut, [Link].
-
"The Tumor Cell Proliferation Inhibitory Activity of the Human Herpes Virus Type 6 U94 Protein Relies on a Stable Tridimensional Conformation," MDPI, [Link].
-
"Synthesis of an Azabicyclo[3.1.0]hexanone-Containing Inhibitor of NF- Β Inducing Kinase via Catalytic C–H Activation," Thieme Connect, [Link].
- WO Patent WO2021250648A1, "Nitrile-containing antiviral compounds," Google P
-
"Molecular Assays for Characterization of Alternatively Spliced Isoforms of the Mu Opioid Receptor (MOR)," PMC - NIH, [Link].
Sources
- 1. US9205074B2 - 1-aryl-3-azabicyclo[3.1.0]hexanes: preparation and use to treat neuropsychiatric disorders - Google Patents [patents.google.com]
- 2. In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells | Springer Nature Experiments [experiments.springernature.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 1-Aryl-3-azabicyclo[3.1.0]hexanes, a new series of nonnarcotic analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles and Cyclopropa[a]pyrrolizidine-oxindoles Against Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple [beilstein-journals.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple - PMC [pmc.ncbi.nlm.nih.gov]
- 14. d-nb.info [d-nb.info]
- 15. tandfonline.com [tandfonline.com]
- 16. mdpi.com [mdpi.com]
- 17. air.unimi.it [air.unimi.it]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
A Researcher's Guide to the Safe Handling of Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate
As a novel bicyclic ester, Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate presents a unique set of handling and safety considerations. This guide provides an in-depth, experience-driven protocol for its safe management in a laboratory setting, ensuring the well-being of researchers and the integrity of the experimental outcomes. The following procedures are synthesized from safety data sheets of structurally analogous compounds and established best practices for laboratory safety.
Hazard Assessment and Triage: Understanding the Risks
-
Skin and Eye Irritation: Direct contact may cause irritation.[1][2][3]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory discomfort.[3]
-
Harmful if Swallowed: Ingestion could be detrimental to health.[1][3][4]
Given these potential risks, a cautious approach is paramount. All handling of this compound should be conducted within a certified chemical fume hood to mitigate the risk of inhalation.[5][6]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate. The following table outlines the minimum required PPE.
| PPE Component | Specifications and Rationale |
| Eye Protection | Chemical safety goggles are mandatory to protect against splashes and aerosols. Standard safety glasses are insufficient.[7] |
| Hand Protection | Nitrile gloves are the minimum requirement. Given the potential for skin absorption with organic compounds, consider double-gloving for extended operations.[6][8] Gloves should be inspected before use and changed immediately if contaminated or damaged.[7] |
| Body Protection | A long-sleeved laboratory coat is essential to protect against accidental spills.[5][7] |
| Respiratory Protection | While working in a fume hood should be sufficient, a NIOSH-approved respirator may be necessary for spill cleanup or if there is a risk of significant aerosol generation.[7][9] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is crucial for minimizing exposure and ensuring reproducible results. The following protocol should be adapted to your specific experimental needs.
Pre-Experiment Checklist:
-
Verify that the chemical fume hood is functioning correctly.
-
Ensure that an emergency eyewash station and safety shower are accessible and unobstructed.[2][10]
-
Assemble all necessary equipment and reagents within the fume hood.
-
Confirm that all personnel are wearing the appropriate PPE.
Experimental Workflow:
Caption: A typical experimental workflow for handling Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate.
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1][11] Remove contaminated clothing.[2]
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][11] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[4][11] If breathing is difficult, provide oxygen.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][11]
-
Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[2] Ensure adequate ventilation. For larger spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan: Responsible Stewardship
Proper chemical waste disposal is a critical component of laboratory safety and environmental responsibility.
Waste Segregation:
-
Solid Waste: Any solid Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate, contaminated absorbents, and disposable labware (e.g., gloves, weighing paper) should be collected in a dedicated, labeled, and sealed waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a separate, labeled, and sealed waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Sharps: Needles and other sharps must be disposed of in a designated sharps container.
Disposal Protocol: All waste containing Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate should be disposed of through your institution's hazardous waste program.[12] It is often recommended to send such compounds for incineration in a licensed facility.[11]
PPE Donning and Doffing Sequence:
Properly putting on and taking off PPE is crucial to prevent cross-contamination.
Sources
- 1. fishersci.ca [fishersci.ca]
- 2. tcichemicals.com [tcichemicals.com]
- 3. aablocks.com [aablocks.com]
- 4. fishersci.com [fishersci.com]
- 5. artscimedia.case.edu [artscimedia.case.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. gerpac.eu [gerpac.eu]
- 10. matrixscientific.com [matrixscientific.com]
- 11. capotchem.cn [capotchem.cn]
- 12. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
